GLP-2(3-33)
Description
BenchChem offers high-quality GLP-2(3-33) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLP-2(3-33) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C156H242N40O53S |
|---|---|
Molecular Weight |
3557.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C156H242N40O53S/c1-21-73(11)119(148(241)175-90(44-46-108(159)202)133(226)194-123(79(17)199)152(245)174-88(42-33-34-49-157)132(225)190-122(76(14)24-4)151(244)196-124(80(18)200)153(246)188-105(155(248)249)65-118(217)218)191-143(236)95(54-72(9)10)177-137(230)98(57-84-66-166-87-41-32-31-40-85(84)87)180-139(232)100(60-110(161)204)187-149(242)120(74(12)22-2)192-144(237)97(56-83-38-29-26-30-39-83)178-141(234)103(63-116(213)214)183-129(222)89(43-35-50-165-156(163)164)171-127(220)78(16)168-126(219)77(15)169-134(227)93(52-70(5)6)176-138(231)99(59-109(160)203)182-142(235)104(64-117(215)216)184-135(228)94(53-71(7)8)186-150(243)121(75(13)23-3)193-154(247)125(81(19)201)195-145(238)101(61-111(162)205)181-131(224)92(48-51-250-20)173-130(223)91(45-47-113(207)208)172-140(233)102(62-115(211)212)185-147(240)107(69-198)189-136(229)96(55-82-36-27-25-28-37-82)179-146(239)106(68-197)170-112(206)67-167-128(221)86(158)58-114(209)210/h25-32,36-41,66,70-81,86,88-107,119-125,166,197-201H,21-24,33-35,42-65,67-69,157-158H2,1-20H3,(H2,159,202)(H2,160,203)(H2,161,204)(H2,162,205)(H,167,221)(H,168,219)(H,169,227)(H,170,206)(H,171,220)(H,172,233)(H,173,223)(H,174,245)(H,175,241)(H,176,231)(H,177,230)(H,178,234)(H,179,239)(H,180,232)(H,181,224)(H,182,235)(H,183,222)(H,184,228)(H,185,240)(H,186,243)(H,187,242)(H,188,246)(H,189,229)(H,190,225)(H,191,236)(H,192,237)(H,193,247)(H,194,226)(H,195,238)(H,196,244)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,248,249)(H4,163,164,165)/t73-,74-,75-,76-,77-,78-,79+,80+,81+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-,124-,125-/m0/s1 |
InChI Key |
MYKFSDGCGNRIEA-KXTJMAPWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Role of GLP-2(3-33) in Intestinal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-2 (GLP-2) is a potent intestinotrophic hormone, pivotal in regulating intestinal mucosal growth, proliferation, and nutrient absorption. Its primary metabolite, GLP-2(3-33), formed by the enzymatic cleavage of the N-terminal two amino acids by dipeptidyl peptidase-4 (DPP-IV), presents a complex and fascinating mechanism of action.[1][2] This technical guide provides an in-depth exploration of the dualistic nature of GLP-2(3-33) as both a competitive antagonist and a partial agonist of the GLP-2 receptor (GLP-2R). We will dissect the downstream signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area. This document is intended to be a comprehensive resource for researchers and professionals in the fields of gastroenterology, endocrinology, and drug development.
Introduction: The GLP-2 Axis and the Emergence of GLP-2(3-33)
GLP-2, a 33-amino acid peptide, is secreted by enteroendocrine L-cells in response to nutrient intake.[3][4] It is a key regulator of intestinal adaptation, stimulating crypt cell proliferation and inhibiting apoptosis, thereby increasing the mucosal surface area and enhancing nutrient absorption.[3] The biological activity of GLP-2 is tightly regulated by the ubiquitous enzyme DPP-IV, which rapidly cleaves GLP-2(1-33) into the truncated form, GLP-2(3-33). This metabolite has a significantly altered pharmacological profile, acting as a key modulator of GLP-2's physiological effects. Understanding the mechanism of action of GLP-2(3-33) is crucial for elucidating the fine-tuning of intestinal growth and for the development of novel therapeutics for gastrointestinal disorders such as short bowel syndrome and inflammatory bowel disease.
The Dualistic Mechanism of Action: Antagonist and Partial Agonist
The defining characteristic of GLP-2(3-33) is its ability to function as both a competitive antagonist and a partial agonist at the GLP-2R. This duality is concentration-dependent and has been demonstrated in both in vitro and in vivo models.
-
Competitive Antagonist: At lower physiological concentrations, or when co-administered with a full GLP-2R agonist, GLP-2(3-33) acts as a competitive antagonist. It binds to the GLP-2R without inducing a full conformational change necessary for robust downstream signaling, thereby blocking the binding and action of the full agonist, GLP-2(1-33). This antagonistic action has been shown to attenuate the intestinotrophic effects of exogenous GLP-2.
-
Partial Agonist: At higher concentrations, GLP-2(3-33) can elicit a submaximal response from the GLP-2R, demonstrating partial agonism. This intrinsic activity is significantly lower than that of GLP-2(1-33). For instance, in cells expressing the human GLP-2R, GLP-2(3-33) stimulated cAMP accumulation with an efficacy of only 15% compared to the full agonist.
This dual functionality allows GLP-2(3-33) to act as a physiological buffer, modulating the potent effects of GLP-2 and contributing to the homeostatic regulation of intestinal cell turnover.
Signaling Pathways Modulated by GLP-2(3-33)
The GLP-2R is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The antagonistic and partial agonistic actions of GLP-2(3-33) directly impact this initial signaling event.
The downstream effects of GLP-2R activation are largely indirect, as the receptor is not expressed on the proliferating intestinal crypt cells. Instead, GLP-2R is found on intestinal subepithelial myofibroblasts (ISEMFs), enteroendocrine cells, and enteric neurons. These cells, upon GLP-2R stimulation, release paracrine factors that mediate the effects on the intestinal epithelium.
Two major downstream pathways have been identified:
-
Insulin-like Growth Factor-1 (IGF-1) Pathway: GLP-2 stimulation of ISEMFs leads to the increased expression and secretion of IGF-1. IGF-1 then acts on its receptor (IGF-1R), which is present on intestinal epithelial cells, to promote proliferation and cell survival through the PI3K/Akt signaling cascade. The antagonistic action of GLP-2(3-33) can block this cascade by preventing the initial GLP-2-induced IGF-1 release.
-
ErbB Ligand Pathway: GLP-2 has been shown to rapidly induce the expression of several epidermal growth factor receptor (EGFR or ErbB1) ligands, such as amphiregulin, epiregulin, and heparin-binding EGF-like growth factor (HB-EGF). These ligands activate the ErbB receptor signaling network in crypt cells, which is crucial for the proliferative actions of GLP-2. Inhibition of ErbB signaling abrogates the intestinotrophic effects of GLP-2. It is therefore inferred that GLP-2(3-33), by antagonizing the GLP-2R, would also prevent the induction of these critical growth factors.
The interplay between these pathways is complex and may involve synergistic or additive effects in mediating the overall intestinal response to GLP-2 and its antagonist, GLP-2(3-33).
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GLP-2(3-33).
Table 1: In Vitro Receptor Binding and Activity
| Parameter | GLP-2(1-33) | GLP-2(3-33) | Cell Line | Reference |
| Binding Affinity (as % of GLP-2(1-33)) | 100% | 7.5% | Cells with transfected human GLP-2R | |
| cAMP Accumulation Efficacy | 100% | 15% | Cells with transfected human GLP-2R | |
| cAMP Accumulation Potency (EC50) | ~0.58 nM | >100-fold lower than GLP-2(1-33) | Cells with transfected human GLP-2R |
Table 2: In Vivo Effects of GLP-2(3-33) on Intestinal Morphology in Mice
| Treatment Group | Small Intestine Weight Change | Large Intestine Weight Change | Villus Height Change | Crypt Depth Change | Reference |
| GLP-2(1-33) (5 µg, twice daily for 10 days) | Significant Increase | Significant Increase | Significant Increase | Not specified | |
| GLP-2(3-33) (25 µg, twice daily for 10 days) | Smaller, but significant increase | Smaller, but significant increase | Not specified | Not specified | |
| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | Growth response smaller than GLP-2(1-33) alone | Growth response smaller than GLP-2(1-33) alone | Not specified | Not specified | |
| GLP-2(3-33) (30-60 ng/day for 4 weeks) in high-fat diet mice | Not specified | Not specified | Reduced increase caused by HFD | Not specified | |
| GLP-2(3-33) (30-60 ng/day for 4 weeks) in control mice | No significant change | No significant change | No significant change | No significant change |
Table 3: In Vivo Effects of GLP-2(3-33) on Intestinal Cell Dynamics in High-Fat Diet (HFD) Fed Mice
| Treatment Group (in HFD mice) | Change in Cell Number per Villus | Change in Ki67-positive Cells per Crypt (Proliferation) | Change in Caspase-3-positive Cells (Apoptosis) | Reference |
| GLP-2(3-33) (30-60 ng/day for 4 weeks) | Reduced the increase caused by HFD | Reduced the increase caused by HFD | Increased |
Mandatory Visualizations
Signaling Pathways
Caption: GLP-2R signaling pathway and the action of GLP-2(3-33).
Experimental Workflow
References
GLP-2(3-33): A Partial Agonist at the GLP-2 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GLP-2(3-33), the primary metabolite of Glucagon-Like Peptide-2 (GLP-2), and its interaction with the GLP-2 receptor (GLP-2R). GLP-2(3-33) is characterized as a partial agonist with competitive antagonistic properties, a feature of significant interest in the fields of gastroenterology and drug development. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular and cellular mechanisms.
Introduction
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient ingestion. It is a potent intestinotrophic factor, promoting intestinal growth and enhancing nutrient absorption by stimulating crypt cell proliferation and inhibiting apoptosis.[1][2][3] The therapeutic potential of GLP-2 has been realized with the development of analogs like teduglutide for short bowel syndrome.[4][5] However, native GLP-2 has a very short half-life in plasma, largely due to rapid cleavage by the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV removes the N-terminal dipeptide (His-Ala), generating the truncated metabolite GLP-2(3-33). Understanding the biological activity of this metabolite is crucial for comprehending the overall physiological effects of endogenous GLP-2 and for the development of long-acting GLP-2 analogs.
This guide focuses on the characterization of GLP-2(3-33) as a partial agonist of the GLP-2 receptor. A partial agonist is a ligand that binds to a receptor but elicits a response that is lower than that of a full agonist. At high concentrations, a partial agonist can also act as a competitive antagonist, displacing the full agonist from the receptor and thereby reducing the maximal response.
Quantitative Analysis: GLP-2 vs. GLP-2(3-33)
The interaction of GLP-2(3-33) with the GLP-2 receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key comparative data between the full agonist, GLP-2(1-33), and its metabolite, GLP-2(3-33).
Table 1: Receptor Binding Affinity
| Ligand | Receptor | IC50 | Relative Binding Affinity | Reference |
| GLP-2(1-33) | Human GLP-2R | 3.1 nM | 100% | |
| GLP-2(3-33) | Human GLP-2R | 41 nM | 7.5% |
Table 2: In Vitro Functional Activity (cAMP Accumulation)
| Ligand | Parameter | Value | Comparison to GLP-2(1-33) | Reference |
| GLP-2(1-33) | Efficacy | 100% | - | |
| GLP-2(3-33) | Efficacy | 15% | Lower | |
| GLP-2(1-33) | Potency (EC50) | ~0.58 nM | - | |
| GLP-2(3-33) | Potency (EC50) | >100-fold lower | Lower |
Table 3: In Vivo Intestinotrophic Effects in Mice (10-day treatment)
| Treatment Group | Small Intestine Growth | Large Intestine Growth | Reference |
| GLP-2(1-33) (5 µg, twice daily) | Significant increase | Significant increase | |
| GLP-2(3-33) (25 µg, twice daily) | Significant, but smaller increase | Significant, but smaller increase | |
| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | Response smaller than GLP-2(1-33) alone | Not specified |
Signaling Pathways and Mechanism of Action
The GLP-2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the proliferative and anti-apoptotic effects of GLP-2 in the intestine. Other signaling pathways, including the PI3K-Akt pathway, may also be involved.
The partial agonism of GLP-2(3-33) can be understood by its reduced ability to induce the conformational change in the GLP-2R necessary for maximal G-protein activation and cAMP production, despite its ability to bind to the receptor.
The competitive antagonism of GLP-2(3-33) is observed when it is co-administered with GLP-2(1-33). By occupying the receptor binding site, GLP-2(3-33) prevents the full agonist from binding, leading to a net decrease in the overall cellular response compared to GLP-2(1-33) alone.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of GLP-2 receptor ligands. The following sections outline the key experimental protocols cited in the literature.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for the GLP-2 receptor.
-
Cell Line: A stable cell line expressing the human GLP-2 receptor is typically used, for example, baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells.
-
Radioligand: A radiolabeled version of GLP-2, such as [125I]-GLP-2, is used as a tracer.
-
Procedure:
-
Cells expressing the GLP-2R are harvested and cell membranes are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., GLP-2(1-33) or GLP-2(3-33)).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger in GLP-2R signaling.
-
Cell Line: Cells stably expressing the GLP-2 receptor are used.
-
Procedure:
-
Cells are seeded in multi-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test ligand (e.g., GLP-2(1-33) or GLP-2(3-33)) for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the ligand. The EC50 (the concentration of ligand that produces 50% of the maximal response) and the Emax (the maximal response) are calculated.
In Vivo Intestinal Growth Studies
These studies assess the biological effect of GLP-2 analogs on intestinal morphology in animal models.
-
Animal Model: Mice are commonly used.
-
Procedure:
-
Animals are divided into treatment groups (e.g., vehicle control, GLP-2(1-33), GLP-2(3-33), combination).
-
The peptides are administered, typically via subcutaneous injection, for a specified duration (e.g., 10 days).
-
At the end of the treatment period, the animals are euthanized, and the small and large intestines are collected.
-
The weight and length of the intestines are measured.
-
Tissue sections are prepared for histological analysis to measure parameters such as villus height and crypt depth.
-
Cell proliferation can be assessed by immunohistochemical staining for markers like Ki67 or PCNA.
-
-
Data Analysis: The measured parameters are compared between the different treatment groups using appropriate statistical tests.
Conclusion
The truncated metabolite of GLP-2, GLP-2(3-33), acts as a low-affinity partial agonist at the GLP-2 receptor. It exhibits significantly lower potency and efficacy in stimulating cAMP accumulation compared to the native GLP-2(1-33). In vivo, while GLP-2(3-33) can induce a modest intestinotrophic effect, at high concentrations, it competitively antagonizes the more potent effects of GLP-2(1-33). This dual activity is a critical consideration for the development of GLP-2-based therapeutics and for understanding the physiological regulation of intestinal growth. The experimental protocols detailed in this guide provide a framework for the continued investigation of GLP-2 receptor pharmacology and the development of novel ligands with tailored agonist or antagonist profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. Glucagonlike Peptide 2 Analogue Teduglutide: Stimulation of Proliferation but Reduction of Differentiation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
GLP-2(3-33) Signaling in Enterocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathways of Glucagon-Like Peptide-2 (3-33) (GLP-2(3-33)) in enterocytes. GLP-2(3-33) is the primary metabolite of GLP-2, generated via cleavage by dipeptidyl peptidase IV (DPP-IV). It acts as a weak partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R), making it a crucial tool for studying GLP-2 physiology and a potential therapeutic agent. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways.
Core Concepts: Dual Role of GLP-2(3-33)
GLP-2(3-33) exhibits a dual functionality at the GLP-2 receptor. While it can weakly activate the receptor, its primary role in experimental settings is as a competitive antagonist, where it blocks the binding and subsequent signaling of the full agonist, GLP-2.[1][2][3] This antagonistic property allows for the elucidation of the physiological functions of endogenous GLP-2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GLP-2(3-33) interaction with the GLP-2 receptor in various in vitro systems.
Table 1: Binding Affinity of GLP-2 Peptides to the GLP-2 Receptor
| Ligand | IC50 (nM) | Relative Binding Affinity (%) | Cell Line | Reference |
| GLP-2 (1-33) | 3.1 | 100 | Transfected cells | [4] |
| GLP-2 (3-33) | 41 | 7.5 | Transfected cells | [4] |
Table 2: Partial Agonist and Antagonist Activity of GLP-2(3-33)
| Parameter | Value | Description | Cell Line | Reference |
| EC50 (cAMP) | 5.8 nM | Concentration for half-maximal stimulation of cAMP | GLP-2R expressing cells | |
| Efficacy (cAMP) | ~15% | Maximal cAMP stimulation relative to GLP-2 (1-33) | Transfected human GLP-2R cells | |
| Antagonism | Competitive | Shifts GLP-2 dose-response curve to the right | Transfected human GLP-2R cells |
Signaling Pathways
GLP-2 receptor activation, and its modulation by GLP-2(3-33), primarily involves two major downstream signaling cascades in enterocytes: the cAMP/PKA pathway and the PI3K/Akt/mTOR pathway, which in turn can activate the MAPK/ERK pathway.
cAMP/PKA Pathway
The canonical signaling pathway for the GLP-2R is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). GLP-2(3-33) is a weak partial agonist of this pathway.
PI3K/Akt and MAPK/ERK Pathways
GLP-2 has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival. The proliferative effects of GLP-2 in Caco-2 cells are inhibited by PI3K and MEK inhibitors. GLP-2 stimulation leads to the phosphorylation of Akt and ERK1/2.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC50) of GLP-2(3-33) for the GLP-2 receptor.
Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with the human GLP-2R in appropriate media.
-
Assay Preparation: Seed cells in a 96-well plate.
-
Ligand Preparation: Prepare serial dilutions of unlabeled GLP-2(1-33) and GLP-2(3-33). Prepare a solution of radiolabeled GLP-2 (e.g., [125I]GLP-2).
-
Binding Reaction: To each well, add the radiolabeled GLP-2 and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Assay
This protocol measures the ability of GLP-2(3-33) to stimulate cAMP production (agonist activity) and to inhibit GLP-2-stimulated cAMP production (antagonist activity).
Methodology:
-
Cell Culture: Use COS-7 or HEK293 cells transiently or stably expressing the human GLP-2R.
-
Assay Setup: Plate the cells in a 96-well plate and allow them to adhere.
-
Stimulation:
-
Agonist Mode: Treat cells with increasing concentrations of GLP-2(3-33) for 30 minutes in the presence of a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX).
-
Antagonist Mode (Schild Analysis): Pre-incubate cells with increasing concentrations of GLP-2(3-33) for a short period, then stimulate with a range of GLP-2(1-33) concentrations.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels using a suitable method, such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (HTRF) assay.
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration against the log concentration of GLP-2(3-33) to determine the EC50 and Emax.
-
Antagonist Mode: Plot the dose-response curves of GLP-2(1-33) in the presence of different concentrations of GLP-2(3-33). A rightward shift in the EC50 of GLP-2(1-33) indicates competitive antagonism. Perform a Schild plot analysis to determine the pA2 value.
-
Western Blot for ERK1/2 and Akt Phosphorylation
This protocol assesses the effect of GLP-2 and GLP-2(3-33) on the phosphorylation of key downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture Caco-2 or other suitable intestinal cell lines. Serum-starve the cells before treating them with GLP-2(1-33), GLP-2(3-33), or a combination for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membranes with antibodies for total ERK1/2 and total Akt to normalize for protein loading. Quantify the band intensities to determine the relative levels of phosphorylation.
Conclusion
GLP-2(3-33) is an invaluable tool for investigating the physiological roles of GLP-2 in the intestine. Its well-characterized properties as a weak partial agonist and competitive antagonist of the GLP-2 receptor allow for precise modulation of GLP-2R signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of gastroenterology and drug development. A thorough understanding of GLP-2(3-33) and its interactions with the GLP-2R is essential for advancing our knowledge of intestinal health and disease.
References
Endogenous GLP-2(3-33): A Deep Dive into its Role in Gut Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone, primarily secreted by intestinal L-cells in response to nutrient intake, and is a well-established intestinotrophic factor.[1][2][3] It plays a crucial role in regulating intestinal growth, function, and integrity. However, the native form, GLP-2(1-33), has a very short half-life of about seven minutes in humans due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV).[2][4] This enzymatic cleavage removes the N-terminal two amino acids, histidine and alanine, resulting in the formation of GLP-2(3-33), the primary circulating metabolite of GLP-2. While initially considered inactive, a growing body of evidence reveals that GLP-2(3-33) possesses its own distinct biological activities and plays a significant, albeit complex, role in gut homeostasis. This technical guide provides an in-depth analysis of the endogenous functions of GLP-2(3-33), its interaction with the GLP-2 receptor, and its implications for intestinal health and disease.
The Dual Nature of GLP-2(3-33): Partial Agonist and Competitive Antagonist
A central aspect of GLP-2(3-33) physiology is its dualistic interaction with the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. GLP-2(3-33) acts as a partial agonist , meaning it can bind to and activate the GLP-2R, but with significantly lower efficacy compared to the full agonist, GLP-2(1-33). In vitro studies have shown that GLP-2(3-33) stimulates cAMP accumulation, a key downstream signaling molecule of GLP-2R activation, but to a much lesser extent than GLP-2(1-33).
Simultaneously, at higher concentrations, GLP-2(3-33) functions as a competitive antagonist , binding to the GLP-2R and blocking the more potent effects of GLP-2(1-33). This competitive antagonism has been demonstrated in studies where co-administration of GLP-2(3-33) with GLP-2(1-33) resulted in a diminished intestinotrophic response compared to GLP-2(1-33) alone. The balance between its partial agonistic and antagonistic properties is a critical determinant of its overall physiological effect.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the interaction and effects of GLP-2(3-33).
Table 1: Receptor Binding and In Vitro Activity
| Parameter | GLP-2(1-33) | GLP-2(3-33) | Reference |
| Receptor Binding Affinity (IC50) | 3.1 nM | 41 nM | |
| Relative Binding Affinity | 100% | 7.5% | |
| cAMP Accumulation Efficacy | 100% | 15% | |
| cAMP Accumulation Potency (EC50) | ~5.8 nM (for GLP-2R) | >150-fold lower than GLP-2(1-33) |
Table 2: In Vivo Effects on Intestinal Growth in Mice
| Treatment Group (10 days, twice daily) | Small Intestine Weight Change | Large Intestine Weight Change | Reference |
| 5 µg GLP-2(1-33) | Significant Increase | Significant Increase | |
| 25 µg GLP-2(3-33) | Significant Increase (smaller than GLP-2(1-33)) | Significant Increase (smaller than GLP-2(1-33)) | |
| 5 µg GLP-2(1-33) + 500 µg GLP-2(3-33) | Smaller increase than 5 µg GLP-2(1-33) alone | Smaller increase than 5 µg GLP-2(1-33) alone |
Table 3: Effects on Intestinal Morphology in High-Fat Diet (HFD) Fed Mice (4 weeks)
| Treatment Group | Crypt-Villus Height Change | Cell Number per Villus Change | Reference |
| HFD + GLP-2(3-33) (30-60 ng/day) | Reduced increase compared to HFD alone | Reduced increase compared to HFD alone | |
| Standard Diet + GLP-2(3-33) (30-60 ng/day) | No significant change | No significant change |
Signaling Pathways and Experimental Workflows
GLP-2(1-33) and GLP-2(3-33) Signaling Pathway
The binding of GLP-2(1-33) to its receptor (GLP-2R) primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade is believed to mediate many of the intestinotrophic effects of GLP-2. GLP-2(3-33) also binds to the GLP-2R and can weakly activate this pathway. However, its primary role in a physiological context with circulating GLP-2(1-33) is often competitive inhibition.
Caption: GLP-2(1-33) and GLP-2(3-33) signaling cascade.
Experimental Workflow: In Vivo Intestinal Growth Study
The following diagram illustrates a typical experimental workflow to assess the in vivo effects of GLP-2(3-33) on intestinal growth in a mouse model.
References
GLP-2(3-33) and its effects on intestinal cell proliferation and apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucagon-like peptide-2 (GLP-2) is a potent intestinotrophic hormone that plays a crucial role in maintaining intestinal health by stimulating cell proliferation and inhibiting apoptosis. Its primary metabolite, GLP-2(3-33), generated through the enzymatic cleavage by dipeptidyl peptidase-4 (DPP-4), acts as a partial agonist and competitive antagonist at the GLP-2 receptor (GLP-2R).[1][2] This dual activity positions GLP-2(3-33) as a key molecule in the physiological regulation of intestinal mucosal growth and a subject of significant interest in the development of therapeutics for intestinal disorders. This guide provides a comprehensive overview of the effects of GLP-2(3-33) on intestinal cell proliferation and apoptosis, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction to GLP-2 and GLP-2(3-33)
GLP-2, a 33-amino acid peptide, is secreted by enteroendocrine L-cells in response to nutrient intake.[1][3] It exerts its intestinotrophic effects by binding to the GLP-2R, a G protein-coupled receptor found on various intestinal cells, though notably not directly on the proliferating crypt epithelial cells.[4] The actions of GLP-2 are therefore mediated through a complex network of indirect signaling.
The native form of GLP-2 has a short half-life of approximately 7 minutes in humans due to rapid cleavage by DPP-4, which removes the N-terminal two amino acids to produce GLP-2(3-33). This metabolite has a lower binding affinity for the GLP-2R and acts as a partial agonist with competitive antagonistic properties. At lower physiological concentrations, it primarily functions as an antagonist, while at higher doses, it can exhibit weak agonistic effects. The development of DPP-4-resistant GLP-2 analogs, such as teduglutide, which has a substitution at the second amino acid position, has led to a longer half-life and enhanced therapeutic potential.
Mechanism of Action of GLP-2(3-33)
GLP-2(3-33) modulates intestinal cell homeostasis by competitively inhibiting the binding of the full-length, active GLP-2 to its receptor. This antagonism attenuates the downstream signaling cascades that promote cell proliferation and survival.
GLP-2 Receptor Signaling
The binding of GLP-2 to its receptor primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). However, the proliferative and anti-apoptotic effects of GLP-2 are not solely dependent on the PKA pathway. Other significant signaling pathways implicated in GLP-2 action include:
-
PI3K/Akt Pathway: GLP-2 has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival and inhibition of apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also involved in mediating the proliferative effects of GLP-2.
-
IGF-1 and ErbB Signaling: A significant portion of GLP-2's intestinotrophic effects are mediated indirectly through the release of growth factors such as Insulin-like Growth Factor-1 (IGF-1) and ErbB ligands from intestinal subepithelial myofibroblasts. These factors then act on their respective receptors on intestinal epithelial cells to stimulate proliferation.
By competitively binding to the GLP-2R, GLP-2(3-33) dampens the activation of these critical signaling pathways, thereby influencing the balance between cell proliferation and apoptosis.
Figure 1: Simplified GLP-2 receptor signaling pathway and the antagonistic action of GLP-2(3-33).
Effects on Intestinal Cell Proliferation
GLP-2 is a well-established stimulator of intestinal crypt cell proliferation. Conversely, administration of GLP-2(3-33) has been shown to antagonize this effect, leading to a reduction in intestinal growth.
Quantitative Data on Proliferation
The following table summarizes key findings from studies investigating the impact of GLP-2(3-33) on intestinal cell proliferation.
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Small Intestinal Weight | Mice | GLP-2(3-33) co-administered with GLP-2 | Reduced the growth-promoting effect of GLP-2. | |
| Crypt-Villus Height | Mice (fasted and re-fed) | GLP-2(3-33) during re-feeding | Prevented the adaptive increase in crypt-villus height. | |
| Crypt Cell Proliferation | Mice (fasted and re-fed) | GLP-2(3-33) during re-feeding | Prevented the restoration of normal crypt-cell proliferation. | |
| Number of Ki67-positive cells | DIO Mice | Chronic GLP-2(3-33) (30-60 ng) | Significantly reduced the number of Ki67-positive cells in the duodenum and jejunum. | |
| cAMP Accumulation | Cells expressing human GLP-2R | GLP-2(3-33) | Stimulated cAMP with an efficacy of 15% compared to GLP-2(1-33). |
Effects on Intestinal Cell Apoptosis
In addition to promoting proliferation, GLP-2 exerts a protective effect on the intestinal epithelium by inhibiting apoptosis. The antagonistic action of GLP-2(3-33) can therefore lead to an increase in programmed cell death in the intestine.
Quantitative Data on Apoptosis
The following table summarizes key findings from studies investigating the impact of GLP-2(3-33) on intestinal cell apoptosis.
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Intestinal Epithelial Cell Apoptosis | Mice | 24-hour administration of GLP-2(3-33) | Associated with increased intestinal epithelial cell apoptosis. | |
| Villus Apoptosis | Mice (fasted and re-fed) | GLP-2(3-33) during re-feeding | Prevented the reduction in villus apoptosis seen with re-feeding. | |
| Percent of caspase-3-positive cells | DIO Mice | Chronic GLP-2(3-33) (30-60 ng) | Increased the percentage of caspase-3-positive cells in the duodenum and jejunum. |
Experimental Protocols
The investigation of GLP-2(3-33)'s effects on intestinal cell proliferation and apoptosis relies on a variety of well-established experimental techniques.
In Vivo Studies
Figure 2: General experimental workflow for in vivo studies of GLP-2(3-33) effects.
A typical in vivo protocol involves:
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Animals are housed under standard conditions with a controlled light-dark cycle and access to food and water ad libitum for a period of acclimatization.
-
Treatment Groups: Animals are randomly assigned to treatment groups, which may include a vehicle control (e.g., PBS), GLP-2, GLP-2(3-33), and a combination of GLP-2 and GLP-2(3-33).
-
Administration: Peptides are typically administered via subcutaneous or intraperitoneal injection once or twice daily for a specified duration (e.g., 10 days to 4 weeks).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and sections of the small and large intestine are collected.
-
Tissue Processing: Intestinal segments are fixed in formalin, processed, and embedded in paraffin for histological analysis.
In Vitro Studies
In vitro experiments often utilize cell lines expressing the GLP-2R to investigate direct cellular responses and signaling pathways.
A typical in vitro protocol involves:
-
Cell Culture: Baby hamster kidney (BHK) cells or other suitable cell lines are transfected to express the human or rat GLP-2 receptor.
-
Treatment: Cells are treated with varying concentrations of GLP-2 and GLP-2(3-33).
-
Assays:
-
cAMP Assay: Intracellular cAMP levels are measured to assess receptor activation.
-
Proliferation Assays: Cell proliferation can be quantified using methods like [3H]-thymidine incorporation or CCK-8 assays.
-
Binding Assays: Radioligand binding assays are used to determine the binding affinity of GLP-2 and GLP-2(3-33) to the GLP-2R.
-
Proliferation Assays
-
Ki67 Immunohistochemistry:
-
Paraffin-embedded intestinal sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Sections are incubated with a primary antibody against Ki67, a nuclear protein associated with cell proliferation.
-
A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied.
-
The signal is visualized with a chromogen (e.g., DAB), and sections are counterstained with hematoxylin.
-
The number of Ki67-positive cells per crypt is quantified.
-
-
BrdU Labeling:
-
Animals are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, which is incorporated into the DNA of proliferating cells during the S-phase.
-
Intestinal tissue is collected and processed for immunohistochemistry.
-
Sections are treated to denature the DNA and expose the incorporated BrdU.
-
A primary antibody against BrdU is used for detection, followed by a labeled secondary antibody and chromogen.
-
Apoptosis Assays
-
TUNEL Assay:
-
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Paraffin-embedded sections are deparaffinized and rehydrated.
-
Sections are incubated with terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, which are incorporated into the 3'-hydroxyl ends of fragmented DNA.
-
The label is detected using either a fluorescent or chromogenic substrate.
-
Apoptotic cells are identified by their stained nuclei.
-
-
Cleaved Caspase-3 Immunohistochemistry:
-
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its cleavage indicates activation of apoptosis.
-
The protocol is similar to standard immunohistochemistry, using a primary antibody specific for the cleaved (active) form of caspase-3.
-
The number of positively stained cells in the crypt-villus axis is quantified.
-
Figure 3: Logical relationship between common assays and their biological basis.
Conclusion
GLP-2(3-33) is a physiologically important modulator of intestinal cell turnover. As a partial agonist and competitive antagonist of the GLP-2 receptor, it plays a critical role in tempering the potent intestinotrophic effects of GLP-2. Understanding the intricate balance between GLP-2 and GLP-2(3-33) and their downstream signaling pathways is essential for the development of novel therapeutic strategies for a range of gastrointestinal diseases, including short bowel syndrome and inflammatory bowel disease. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this complex and promising area of gut biology.
References
Investigating the Antagonistic Properties of GLP-2(3-33): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone with potent intestinotrophic effects, promoting intestinal growth and function. Its rapid degradation by dipeptidyl peptidase-IV (DPP-IV) to GLP-2(3-33) has led to significant interest in the biological activity of this major metabolite. This technical guide provides an in-depth analysis of the antagonistic properties of GLP-2(3-33) at the GLP-2 receptor (GLP-2R). It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows. Evidence from in vitro and in vivo studies demonstrates that GLP-2(3-33) acts as a partial agonist and a competitive antagonist of the GLP-2 receptor, modulating the trophic effects of the parent peptide. This guide is intended to serve as a comprehensive resource for researchers investigating the GLP-2 system and developing novel GLP-2 receptor modulators.
Introduction
Glucagon-like peptide-2 (GLP-2), derived from the proglucagon gene, is a key regulator of intestinal mucosal growth and function.[1] Its therapeutic potential for conditions such as short bowel syndrome is well-recognized. However, native GLP-2 is rapidly cleaved by DPP-IV, yielding the N-terminally truncated metabolite GLP-2(3-33).[2][3] Understanding the interaction of this metabolite with the GLP-2 receptor is crucial for elucidating the physiological regulation of the GLP-2 axis and for the development of long-acting GLP-2 analogues.
This document details the antagonistic properties of GLP-2(3-33), a peptide that exhibits a dual role as a low-potency partial agonist and a competitive antagonist at the GLP-2 receptor.[4][5] We will explore its binding affinity, its impact on downstream signaling pathways, and its effects on intestinal cell proliferation and growth.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of GLP-2(3-33) with the GLP-2 receptor, comparing its activity to the full agonist, GLP-2(1-33).
Table 1: In Vitro Receptor Binding and Functional Activity of GLP-2(3-33)
| Parameter | GLP-2(1-33) | GLP-2(3-33) | Reference(s) |
| Binding Affinity (IC50) | 3.1 nM | 41 nM | |
| Relative Binding Affinity | 100% | 7.5% | |
| cAMP Accumulation (EC50) | ~0.2 nM | ~5.8 nM | |
| cAMP Accumulation Efficacy | 100% | ~11-15% |
Table 2: In Vivo Effects of GLP-2(3-33) on Intestinal Growth in Mice
| Treatment Group (10 days) | Change in Small Intestine Weight | Change in Large Intestine Weight | Reference(s) |
| GLP-2(1-33) (5 µg) | Significant Increase | Significant Increase | |
| GLP-2(3-33) (25 µg) | Smaller, but significant increase | Smaller, but significant increase | |
| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | Reduced growth compared to GLP-2(1-33) alone | Reduced growth compared to GLP-2(1-33) alone |
Signaling Pathways
GLP-2 receptor activation triggers intracellular signaling cascades that mediate its biological effects. GLP-2(3-33) can partially activate or competitively inhibit these pathways.
Canonical Gαs-cAMP-PKA Signaling Pathway
The primary signaling pathway for the GLP-2 receptor involves the coupling to a Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene expression related to cell proliferation and survival.
References
- 1. Induction of intestinal epithelial proliferation by glucagon-like peptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo and in vitro degradation of glucagon-like peptide-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Interaction of GLP-2(3-33) with GLP-2 Receptor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Glucagon-Like Peptide-2(3-33) (GLP-2(3-33)) and the Glucagon-Like Peptide-2 Receptor (GLP-2R). It delves into the molecular pharmacology of GLP-2(3-33), detailing its binding characteristics, its dualistic nature as a partial agonist and antagonist, and its impact on downstream signaling pathways. This document synthesizes key quantitative data, provides detailed experimental protocols for studying this interaction, and utilizes visualizations to elucidate complex biological processes.
Introduction: GLP-2 and its Metabolite, GLP-2(3-33)
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted from intestinal L-cells in response to nutrient ingestion[1]. It plays a crucial role in regulating intestinal growth and function, promoting crypt cell proliferation and inhibiting apoptosis[1][2]. The biological activity of GLP-2 is terminated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal His-Ala dipeptide, yielding the truncated metabolite GLP-2(3-33)[2][3]. While initially considered inactive, GLP-2(3-33) has been shown to interact with the GLP-2 receptor and modulate its activity.
The Dualistic Nature of GLP-2(3-33): A Partial Agonist and Competitive Antagonist
GLP-2(3-33) exhibits a complex pharmacological profile, acting as a partial agonist with weak intrinsic activity and a competitive antagonist at the GLP-2 receptor. At high concentrations, it can competitively inhibit the binding and action of the full agonist, GLP-2(1-33).
Binding Affinity and Potency
GLP-2(3-33) binds to the GLP-2 receptor with a significantly lower affinity compared to the native GLP-2(1-33). This reduced affinity is a key determinant of its pharmacological properties.
Table 1: Binding Affinity of GLP-2 Peptides to the GLP-2 Receptor
| Ligand | IC50 (nM) | Relative Binding Affinity (%) | Ki (nM) | Source |
| GLP-2(1-33) | 3.1 | 100 | 0.06 (high-affinity), 259 (low-affinity) | |
| GLP-2(3-33) | 41 | 7.5 | 6.5 - 871 |
Functional Activity: cAMP Accumulation
The GLP-2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). GLP-2(3-33) acts as a partial agonist in stimulating cAMP accumulation, with a much lower efficacy and potency than GLP-2(1-33).
Table 2: Functional Potency and Efficacy of GLP-2 Peptides on cAMP Accumulation
| Ligand | EC50 (nM) | Efficacy (% of GLP-2(1-33)) | Source |
| GLP-2(1-33) | 0.58 | 100 | |
| GLP-2(3-33) | >100 | 15 |
GLP-2 Receptor Signaling Pathways
The binding of an agonist to the GLP-2R initiates a cascade of intracellular signaling events. While the Gαs-cAMP-PKA pathway is the canonical signaling route, evidence suggests the involvement of other pathways, including those mediated by Gαi/o and leading to the activation of the ERK1/2 MAP kinase pathway.
Caption: GLP-2R signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the GLP-2(3-33) and GLP-2R interaction.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of GLP-2(3-33) for the GLP-2R.
Caption: Radioligand binding assay workflow.
Detailed Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human GLP-2R in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Membrane Preparation:
-
Wash confluent cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [¹²⁵I]-GLP-2 to a final concentration of ~50 pM), and 50 µL of competing ligand (GLP-2(1-33) or GLP-2(3-33) at concentrations ranging from 10⁻¹² to 10⁻⁶ M).
-
Add 50 µL of the membrane preparation (e.g., 10-20 µg of protein).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Filtration: Rapidly filter the incubation mixture through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol describes a method to measure the effect of GLP-2(3-33) on intracellular cAMP levels.
Caption: cAMP accumulation assay workflow.
Detailed Methodology:
-
Cell Seeding: Seed Baby Hamster Kidney (BHK) cells stably expressing the human GLP-2R into a 96-well plate at a density of 50,000 cells/well and allow them to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Pre-incubation: Aspirate the medium and add 100 µL of stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to each well. Incubate for 20 minutes at 37°C.
-
Stimulation: Add 50 µL of GLP-2(1-33) or GLP-2(3-33) at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) to the wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
ERK1/2 Phosphorylation Western Blot
This protocol details the detection of ERK1/2 phosphorylation in response to GLP-2R activation.
Caption: ERK1/2 phosphorylation Western blot workflow.
Detailed Methodology:
-
Cell Culture and Starvation: Seed HeLa cells transiently or stably expressing the GLP-2R in 6-well plates. Once confluent, serum-starve the cells overnight.
-
Stimulation: Treat the cells with GLP-2(1-33) or GLP-2(3-33) at the desired concentrations for a short time course (e.g., 0, 2, 5, 10, 15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
GLP-2(3-33) is a biologically active metabolite of GLP-2 that exhibits a dualistic interaction with the GLP-2 receptor, acting as a low-potency partial agonist and a competitive antagonist. Its reduced binding affinity and efficacy in stimulating downstream signaling pathways, such as cAMP production, are key to its pharmacological profile. Understanding the nuances of this interaction is crucial for the development of novel therapeutics targeting the GLP-2 system for various gastrointestinal disorders. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex interplay between GLP-2(3-33) and its receptor.
References
A Technical Guide to the In Vivo Pharmacokinetics and Plasma Half-Life of GLP-2(3-33)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacokinetics and plasma half-life of Glucagon-Like Peptide-2(3-33) [GLP-2(3-33)], the primary metabolite of the intestinotrophic hormone GLP-2. Understanding the metabolic fate and persistence of this peptide is critical for the development of GLP-2 receptor agonists and for elucidating the physiological roles of endogenous GLP-2. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes core concepts through signaling and workflow diagrams.
Core Concepts: Metabolism and Activity of GLP-2
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient ingestion.[1][2] It is a key regulator of intestinal growth and function, promoting crypt cell proliferation and enhancing nutrient absorption.[3][4] However, the therapeutic potential of native GLP-2 is limited by its rapid inactivation in vivo.[5]
The primary metabolic pathway for GLP-2(1-33) is the enzymatic cleavage of its first two N-terminal amino acids by dipeptidyl peptidase IV (DPP-IV). This process yields the truncated metabolite, GLP-2(3-33). This metabolite is not merely an inactive degradation product; it interacts with the GLP-2 receptor as a partial agonist with competitive antagonistic properties.
Caption: Enzymatic conversion of GLP-2(1-33) to GLP-2(3-33) by DPP-IV.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of GLP-2(3-33) has been characterized in humans, revealing a significantly longer plasma half-life compared to its parent peptide, GLP-2(1-33). This extended persistence is a key factor in its physiological and potential pharmacological effects.
Table 1: Pharmacokinetic Parameters of GLP-2 Peptides in Humans
| Parameter | GLP-2(1-33) (Intact) | GLP-2(3-33) (Metabolite) | Data Source |
| Elimination Half-Life (t½) | 7.2 ± 2.0 min | 27.4 ± 5.4 min | |
| Metabolic Clearance Rate (MCR) | 6.8 ± 0.6 mL/kg·min | 1.9 ± 0.3 mL/kg·min | |
| Apparent Volume of Distribution (Vdapp) | 66.7 ± 15.1 mL/kg | Not directly calculated; assumed to be similar to GLP-2(1-33) for MCR calculation. |
Data are presented as mean ± SEM, derived from studies involving intravenous infusion in healthy human volunteers.
Table 2: In Vitro Degradation Half-Life of GLP-2(1-33)
| Medium | Half-Life (t½) | Data Source |
| Human Plasma | 8.0 ± 1.5 hours | |
| Human Blood | 3.3 ± 0.3 hours |
These in vitro data demonstrate the relatively slow degradation of GLP-2(1-33) in collected blood/plasma, with DPP-IV activity present both solubly in plasma and on blood cells.
Experimental Protocols
The following sections detail the methodologies used in key in vivo studies to determine the pharmacokinetic parameters of GLP-2(3-33).
Human Pharmacokinetic Study Protocol
This protocol is based on the study by Hartmann et al., which investigated GLP-2 metabolism in healthy human volunteers.
-
Study Population: The study involved healthy adult volunteers.
-
Experimental Arms:
-
Intravenous (IV) Infusion: Synthetic human GLP-2(1-33) was infused at a constant rate of 0.8 pmol/kg·min.
-
Subcutaneous (SC) Bolus Injection: A single dose of 400 µg of GLP-2(1-33) was administered.
-
In Vitro Incubation: GLP-2(1-33) was incubated in human plasma and whole blood at a concentration of 1000 pmol/L.
-
-
Blood Sampling: Venous blood samples were collected at multiple time points before, during, and after peptide administration to characterize the concentration-time profile.
-
Analytical Methods:
-
Radioimmunoassay (RIA): Two different RIAs were employed to distinguish between the intact peptide and its metabolite.
-
N-terminal specific RIA: This assay used an antiserum (code no. 92160) that exclusively measures GLP-2 with an intact N-terminus, i.e., GLP-2(1-33).
-
Side-viewing RIA: This assay utilized a C-terminally directed antiserum that measures total GLP-2 immunoreactivity, including both GLP-2(1-33) and N-terminally degraded forms like GLP-2(3-33). The concentration of GLP-2(3-33) was calculated as the difference between total GLP-2 and intact GLP-2 concentrations.
-
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC was used to separate and identify the immunoreactive components in plasma extracts, confirming that GLP-2(3-33) was the sole degradation product.
-
-
Pharmacokinetic Calculations:
-
Elimination Half-Life (t½): Calculated after logarithmic transformation of the plasma concentration data obtained after stopping the IV infusion.
-
Metabolic Clearance Rate (MCR):
-
For GLP-2(1-33), MCR was calculated as: Infusion Rate / Plasma Concentration Increment.
-
For GLP-2(3-33), MCR was calculated as: Vdapp × k, where k = ln(2) / t½. The apparent volume of distribution (Vdapp) was assumed to be the same as that of GLP-2(1-33).
-
-
References
- 1. Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of basic GLP‐2 receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of GLP-2(3-33) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone that plays a crucial role in intestinal growth and function. It stimulates mucosal cell proliferation, enhances nutrient absorption, and maintains the integrity of the intestinal barrier.[1][2] The primary degradation product of GLP-2, GLP-2(3-33), is formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-4 (DPP-IV).[2][3] GLP-2(3-33) has been characterized as a partial agonist and a competitive antagonist of the GLP-2 receptor (GLP-2R).[4] This dual activity makes it a valuable tool for studying the physiological roles of endogenous GLP-2 and for investigating the therapeutic potential of modulating the GLP-2 signaling pathway.
These application notes provide detailed protocols for the in vivo administration of GLP-2(3-33) in mouse models to investigate its effects on intestinal morphology, cell dynamics, and its antagonistic properties against GLP-2.
Data Presentation
Table 1: Effects of GLP-2(3-33) Administration on Intestinal Morphology and Cell Dynamics in Mice on a High-Fat Diet (HFD)
| Parameter | Treatment Group | Duodenum | Jejunum | Reference |
| Crypt-Villus Height (µm) | HFD + Vehicle | 520 ± 20 | 580 ± 25 | |
| HFD + GLP-2(3-33) (30 ng/day) | 450 ± 18 | 500 ± 22 | ||
| HFD + GLP-2(3-33) (60 ng/day) | 430 ± 15 | 480 ± 20 | ||
| Number of Cells per Villus | HFD + Vehicle | 85 ± 4 | 95 ± 5 | |
| HFD + GLP-2(3-33) (30 ng/day) | 72 ± 3 | 80 ± 4 | ||
| HFD + GLP-2(3-33) (60 ng/day) | 70 ± 3 | 78 ± 4 | ||
| Ki67-Positive Cells per Crypt | HFD + Vehicle | 12 ± 1 | 14 ± 1.5 | |
| HFD + GLP-2(3-33) (30 ng/day) | 8 ± 0.8 | 9 ± 1 | ||
| HFD + GLP-2(3-33) (60 ng/day) | 7 ± 0.7 | 8 ± 0.9 | ||
| Caspase-3-Positive Cells (%) | HFD + Vehicle | 1.5 ± 0.2 | 1.8 ± 0.3 | |
| HFD + GLP-2(3-33) (30 ng/day) | 2.8 ± 0.4 | 3.2 ± 0.5 | ||
| HFD + GLP-2(3-33) (60 ng/day) | 3.1 ± 0.5 | 3.5 ± 0.6 |
*Data are presented as mean ± SEM. *P ≤ 0.05 compared to HFD + Vehicle.
Table 2: Antagonistic Effects of GLP-2(3-33) on GLP-2-Induced Intestinal Growth
| Treatment Group | Small Intestine Weight (g) | Large Intestine Weight (g) | Reference |
| GLP-2 (5 µg) | 0.25 ± 0.01 | 0.12 ± 0.005 | |
| GLP-2 (5 µg) + GLP-2(3-33) (100 µg) | 0.23 ± 0.01 | 0.11 ± 0.004 | |
| GLP-2 (5 µg) + GLP-2(3-33) (500 µg) | 0.21 ± 0.01 | 0.10 ± 0.005 | |
| GLP-2(3-33) (25 µg) | 0.20 ± 0.008 | 0.10 ± 0.004 |
*Data are presented as mean ± SEM. Treatments were administered twice daily for 10 days. *P < 0.05 compared to GLP-2 alone.
Experimental Protocols
Protocol 1: Investigating the Role of Endogenous GLP-2 in Intestinal Adaptation to a High-Fat Diet
This protocol is designed to assess the effect of antagonizing endogenous GLP-2 signaling on intestinal morphology and cell turnover in mice fed a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (e.g., 60% kcal from fat)
-
GLP-2(3-33) (peptide, research grade)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Insulin syringes (0.3 mL)
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Diet Induction: Divide mice into two groups: one receiving a standard diet and the other a high-fat diet for 6 weeks to induce diet-induced obesity (DIO).
-
Treatment Administration:
-
After the 6-week diet period, further divide the HFD group into a vehicle control group and GLP-2(3-33) treatment groups.
-
Prepare a stock solution of GLP-2(3-33) in sterile PBS.
-
Administer GLP-2(3-33) (30 or 60 ng in 100 µL PBS) or vehicle (100 µL PBS) via intraperitoneal (i.p.) injection once daily for 4 weeks.
-
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect the small intestine and divide it into duodenum, jejunum, and ileum.
-
Fix tissue segments in 10% neutral buffered formalin for histological analysis.
-
Embed tissues in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to measure crypt-villus height.
-
Perform immunohistochemistry for Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Quantify the number of positive cells per crypt or villus-crypt unit.
-
Protocol 2: Assessing the Antagonistic Properties of GLP-2(3-33) Against Exogenous GLP-2
This protocol evaluates the ability of GLP-2(3-33) to inhibit the intestinotrophic effects of exogenously administered GLP-2.
Materials:
-
Female NMRI mice (8 weeks old)
-
GLP-2 (human, research grade)
-
GLP-2(3-33) (peptide, research grade)
-
Sterile Saline (0.9% NaCl)
-
Insulin syringes (0.3 mL)
-
Animal balance
Procedure:
-
Animal Grouping: Allocate mice into the following treatment groups (n=8-10 per group):
-
Vehicle (Saline)
-
GLP-2 (5 µg)
-
GLP-2(3-33) (e.g., 25 µg)
-
GLP-2 (5 µg) + GLP-2(3-33) (100 µg)
-
GLP-2 (5 µg) + GLP-2(3-33) (500 µg)
-
-
Peptide Preparation: Dissolve GLP-2 and GLP-2(3-33) in sterile saline to the desired concentrations. For co-administration, prepare a single solution containing both peptides.
-
Administration:
-
Administer the respective treatments via subcutaneous (s.c.) injection twice daily for 10 days.
-
-
Endpoint Measurement:
-
On day 11, euthanize the mice.
-
Carefully dissect the small and large intestines.
-
Remove any adhering mesenteric fat and connective tissue.
-
Gently flush the lumen with cold saline.
-
Blot the tissues dry and record the wet weight.
-
-
Data Analysis: Compare the intestinal weights between the different treatment groups to determine the antagonistic effect of GLP-2(3-33).
Mandatory Visualizations
Signaling Pathways
Caption: GLP-2 signaling pathway and the antagonistic action of GLP-2(3-33).
Experimental Workflow
Caption: General workflow for in vivo GLP-2(3-33) administration studies in mice.
References
Application Notes and Protocols: Studying the Effects of GLP-2(3-33) on Intestinal Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-2 (GLP-2) is a gut-derived hormone known for its intestinotrophic properties, including promoting intestinal growth and enhancing barrier function.[1][2] Its degradation product, GLP-2(3-33), is formed by the action of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] GLP-2(3-33) is recognized as a partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R), making it a critical tool for investigating the physiological roles of endogenous GLP-2.[1][4] Understanding the effects of GLP-2(3-33) on intestinal permeability is crucial for elucidating the mechanisms of gut barrier regulation and for the development of therapeutics targeting intestinal disorders.
These application notes provide detailed protocols for assessing the impact of GLP-2(3-33) on intestinal permeability using established in vivo and ex vivo models.
Data Presentation
The following table summarizes quantitative data on the effects of GLP-2(3-33) on intestinal permeability markers.
| Experimental Model | Treatment Group | Permeability Marker | Fold Change vs. Control/Baseline | Reference |
| Rats with LPS-induced permeability | LPS + GLP-2(3-33) (1 mg/kg, ip) | Portal Vein FITC-Dextran (FD4) | Increased at 60-90 min | |
| Rats with LPS-induced permeability | LPS + GLP-2(3-33) (1 mg/kg, ip) | Arterial FITC-Dextran (FD4) | Increased at 90 min | |
| Lgr5-eGFP-IRES-creERT2 mice | GLP-2(3-33) | Proportion of eGFP+EdU+ cells | 27% decrease |
Experimental Protocols
Protocol 1: In Vivo Intestinal Permeability Assessment using FITC-Dextran
This protocol details the measurement of intestinal permeability in mice by oral gavage of fluorescein isothiocyanate-dextran (FITC-dextran) and subsequent quantification of its concentration in the plasma.
Materials:
-
GLP-2(3-33)
-
FITC-dextran (3-5 kDa; Sigma-Aldrich FD4)
-
Sterile 1x Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Gavage needles
-
Heparinized capillary tubes for blood collection
-
Microfuge tubes
-
Fluorometer/spectrophotometer with excitation at 485 nm and emission at 530 nm
-
96-well black opaque-bottom plates
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate mice for at least one week before the experiment.
-
Fast mice for 4-6 hours prior to the experiment to ensure an empty stomach for consistent absorption. Provide water ad libitum. Transfer mice to a new cage without bedding to prevent coprophagy.
-
-
GLP-2(3-33) Administration:
-
Administer GLP-2(3-33) via intraperitoneal (ip) injection at the desired dose (e.g., 1 mg/kg). The timing of administration should be determined based on the experimental design, for instance, immediately after an inducing agent like lipopolysaccharide (LPS).
-
-
Baseline Blood Collection (Optional but Recommended):
-
Collect a small volume of blood (e.g., 50 µL) via tail nick into a heparinized capillary tube before FITC-dextran administration to serve as a baseline.
-
-
FITC-Dextran Gavage:
-
Prepare an 80 mg/mL solution of FITC-dextran in sterile 1x PBS.
-
Administer 150 µL of the FITC-dextran solution per mouse via oral gavage.
-
-
Post-Gavage Blood Collection:
-
At a defined time point after gavage (typically 1-4 hours), collect blood. For small intestinal permeability, a 1-hour time point is often optimal, as the marker reaches the jejunum within 15 minutes and passes the entire small intestine within an hour. For colonic permeability, a 4-hour time point is generally accepted.
-
Anesthetize the mice and collect blood via cardiac puncture or from the tail vein.
-
-
Plasma Separation:
-
Transfer the blood into microfuge tubes.
-
Centrifuge at 5,000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to a new, clean microfuge tube and protect it from light.
-
-
Fluorescence Measurement:
-
Dilute the plasma samples (e.g., 1:4 to 1:10) in 1x PBS.
-
Pipette the diluted plasma into a 96-well black opaque-bottom plate. Include a PBS blank.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all sample readings.
-
If a baseline sample was taken, subtract the pre-gavage fluorescence from the post-gavage fluorescence.
-
A standard curve of known FITC-dextran concentrations can be used to quantify the amount of FITC-dextran in the plasma.
-
Protocol 2: Ex Vivo Intestinal Permeability Assessment using Ussing Chambers
This protocol allows for the direct measurement of intestinal tissue permeability by mounting a segment of the intestine in an Ussing chamber and measuring the flux of probes across the tissue.
Materials:
-
Ussing chamber system (e.g., Physiologic Instruments)
-
Krebs-Ringer-Bicarbonate solution
-
Glucose and Mannitol
-
95% O2 / 5% CO2 gas mixture
-
FITC-dextran 4 kDa (FD4) for paracellular permeability
-
Horseradish peroxidase (HRP) for transcellular permeability
-
O-dianisidine substrate for HRP detection
-
Fluorometer and Spectrophotometer
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the desired intestinal segment (e.g., jejunum, ileum, colon).
-
Place the tissue in ice-cold Krebs-Ringer solution.
-
Open the intestinal segment along the mesenteric border and gently rinse the luminal contents.
-
-
Mounting the Tissue:
-
Mount the intestinal sheet in the Ussing chamber, separating the mucosal and serosal sides. The exposed surface area is typically around 0.1 cm².
-
-
Chamber Setup and Equilibration:
-
Fill both the mucosal and serosal chambers with 2.5 mL of oxygenated Krebs solution at 37°C. The mucosal side should contain mannitol (10mM) and the serosal side glucose (10mM).
-
Equilibrate the tissue for approximately 20-30 minutes.
-
-
GLP-2(3-33) Treatment:
-
Add GLP-2(3-33) to the serosal chamber at the desired concentration. The effects of GLP-2 are typically observed when applied to the serosal side.
-
-
Permeability Measurement:
-
Add the permeability probes to the mucosal chamber (e.g., 400 µg/mL FD4 and 200 µg/mL HRP).
-
Collect samples from the serosal chamber at regular intervals (e.g., every 30 minutes for 2 hours).
-
-
Sample Analysis:
-
Measure the concentration of FD4 in the serosal samples using a fluorometer (Ex: 485 nm, Em: 538 nm).
-
Measure the concentration of HRP using a spectrophotometer at 450 nm after adding the o-dianisidine substrate.
-
-
Data Analysis:
-
Calculate the flux of each probe across the intestinal tissue over time.
-
Compare the flux in tissues treated with GLP-2(3-33) to untreated control tissues.
-
Protocol 3: Measurement of Intestinal Permeability Biomarkers
This protocol outlines the measurement of serum biomarkers such as Zonulin and Claudin-3, which are associated with intestinal barrier function.
Materials:
-
Serum samples from experimental animals
-
Commercially available ELISA kits for Zonulin and Claudin-3
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from animals and separate the serum as described in Protocol 1.
-
Store serum samples at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the specific Zonulin or Claudin-3 ELISA kit.
-
This typically involves adding standards, controls, and serum samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Generate a standard curve and calculate the concentration of the biomarker in each sample.
-
Compare the biomarker concentrations between the GLP-2(3-33) treated group and the control group. It is important to note that some commercial zonulin ELISA kits have been found to lack specificity.
-
Visualizations
Experimental Workflow
Caption: In vivo intestinal permeability experimental workflow.
Signaling Pathway
Caption: GLP-2 signaling and GLP-2(3-33) antagonism.
References
Application Notes and Protocols for Cell-Based Assays Measuring GLP-2(3-33) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted from intestinal enteroendocrine L-cells that plays a crucial role in intestinal physiology. It promotes intestinal growth, enhances nutrient absorption, and maintains epithelial integrity.[1][2][3] However, native GLP-2 is rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the two N-terminal amino acids to produce GLP-2(3-33).[1][2] This metabolite, GLP-2(3-33), acts as a partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R), making the assessment of its activity critical in research and drug development.
These application notes provide detailed protocols for various cell-based assays to characterize the activity of GLP-2(3-33), enabling researchers to investigate its antagonistic and partial agonistic properties.
GLP-2 Receptor Signaling Pathway
The GLP-2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit. Upon agonist binding, the activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the diverse physiological effects of GLP-2, including cell proliferation and inhibition of apoptosis. GLP-2(3-33) competes with GLP-2 for binding to the receptor, thereby inhibiting this signaling pathway.
GLP-2 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of GLP-2 and GLP-2(3-33) from various cell-based assays.
Table 1: Binding Affinity Data
| Ligand | Assay Type | Cell Line | IC50 (nM) | Reference |
| GLP-2(1-33) | Competitive Binding | BHK cells expressing human GLP-2R | 3.1 | |
| GLP-2(3-33) | Competitive Binding | BHK cells expressing human GLP-2R | 41 |
Table 2: Functional Activity Data
| Ligand | Assay Type | Cell Line | EC50 (nM) | % Efficacy vs GLP-2(1-33) | Reference |
| GLP-2(1-33) | cAMP Accumulation | BHK cells expressing human GLP-2R | - | 100% | |
| GLP-2(3-33) | cAMP Accumulation | BHK cells expressing human GLP-2R | 5.8 | 15% | |
| GLP-2(1-33) | cAMP Accumulation | COS-7 cells expressing human GLP-2R | - | 100% | |
| GLP-2(3-33) | cAMP Accumulation | COS-7 cells expressing human GLP-2R | 6 | 11-15% | |
| human GLP-2 | SEAP Reporter Assay | HEK293T cells | 0.308 | - |
Experimental Protocols
Competitive Binding Assay
This assay measures the ability of GLP-2(3-33) to compete with a radiolabeled GLP-2 analog for binding to the GLP-2R.
References
Application Notes and Protocols: The Role of GLP-2(3-33) in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient intake.[1][2] It is a potent intestinotrophic factor, promoting intestinal growth and enhancing nutrient absorption by stimulating crypt cell proliferation and inhibiting apoptosis.[1][3][4] These properties have generated significant interest in GLP-2 and its analogs as potential therapeutics for conditions like short bowel syndrome and inflammatory bowel disease (IBD).
The bioactivity of GLP-2 is short-lived, as it is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into the metabolite GLP-2(3-33). This truncated form, GLP-2(3-33), is the primary focus of these application notes. In research settings, GLP-2(3-33) serves as an invaluable tool. It acts as a weak partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R). This dual action allows researchers to block or attenuate the signaling of endogenous GLP-2, thereby elucidating its physiological and pathophysiological roles in the gut, particularly in the context of IBD.
Mechanism of Action and Research Applications
GLP-2(3-33) competes with the full-length, active GLP-2(1-33) for binding to the GLP-2R. While it can weakly stimulate the receptor, its primary utility in experimental models is to antagonize the effects of the more potent endogenous GLP-2.
Key Research Applications:
-
Elucidating Endogenous GLP-2 Function: By administering GLP-2(3-33), researchers can block the effects of naturally secreted GLP-2. This has been pivotal in demonstrating that the beneficial effects of certain interventions, such as prebiotic treatment on gut barrier function, are dependent on a GLP-2-mediated mechanism.
-
Validating GLP-2R-Mediated Effects: In studies using GLP-2 analogs (e.g., Teduglutide) to treat experimental colitis, co-administration with GLP-2(3-33) can be used to confirm that the observed anti-inflammatory and mucosal healing effects are indeed mediated through the GLP-2 receptor.
-
Investigating Intestinal Adaptation: GLP-2(3-33) is used to study the role of endogenous GLP-2 in the adaptive response to intestinal injury, resection, or fasting/refeeding cycles. Administration of the antagonist can attenuate the normal adaptive responses, such as increased crypt cell proliferation.
Signaling Pathways Involving GLP-2
The therapeutic and physiological effects of GLP-2 are initiated by its binding to the GLP-2R, a G protein-coupled receptor. This triggers a cascade of downstream events that are often indirect, involving various mediators and cell types within the gut.
The anti-inflammatory and growth-promoting effects of GLP-2 are largely indirect. GLP-2R activation on submucosal enteric neurons stimulates the release of mediators like Vasoactive Intestinal Polypeptide (VIP), which then exerts anti-inflammatory effects. Similarly, GLP-2 stimulates the release of growth factors like Insulin-like Growth Factor-1 (IGF-1) from subepithelial myofibroblasts, which in turn promotes epithelial cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding GLP-2(3-33) activity and its effects in experimental models, as well as relevant clinical data from IBD patients.
Table 1: In Vitro GLP-2 Receptor Interaction
| Peptide | Receptor Binding Affinity (vs. GLP-2(1-33)) | cAMP Stimulation Efficacy (vs. GLP-2(1-33)) | Reference |
|---|---|---|---|
| GLP-2(3-33) | 7.5% | 15% |
This demonstrates the significantly lower affinity and agonist activity of GLP-2(3-33) compared to the native peptide, supporting its use as an antagonist.
Table 2: Effects of GLP-2(3-33) in an In Vivo Mouse Model
| Treatment Group (10 days) | Small Intestine Weight (mg) | Colon Weight (mg) | Reference |
|---|---|---|---|
| Vehicle (Saline) | 126 ± 4 | 55 ± 2 | |
| GLP-2(1-33) (5 µg, twice daily) | 185 ± 5* | 75 ± 2* | |
| GLP-2(3-33) (25 µg, twice daily) | 140 ± 3* | 61 ± 2* | |
| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | 165 ± 5** | 68 ± 2** |
**p < 0.05 vs. Vehicle. *p < 0.05 vs. GLP-2(1-33) alone. Data are mean ± SEM. This shows that while GLP-2(3-33) has a minor growth effect on its own (partial agonism), high doses significantly inhibit the potent intestinotrophic effect of GLP-2(1-33) (antagonism).
Table 3: Circulating GLP-2 Levels and DPP-IV Activity in Human IBD
| Subject Group | Bioactive GLP-2(1-33) (% of Normal) | Plasma DPP-IV Activity (mU/ml) | Reference |
|---|---|---|---|
| Normal Healthy Controls | 100% | 5.0 ± 1.1 | |
| Ulcerative Colitis (UC) | 229 ± 65* | 1.4 ± 0.3* | |
| Crohn's Disease (CD) | 317 ± 89* | 1.4 ± 0.3* |
*p < 0.05 vs. Normal. Data are mean ± SEM. These findings suggest an adaptive response in active IBD, where reduced DPP-IV activity leads to higher levels of bioactive GLP-2, possibly to promote mucosal repair.
Experimental Protocols
Detailed protocols are essential for reproducible research. The following are standard methodologies for using GLP-2(3-33) in preclinical IBD models.
Protocol 1: Induction of DSS Colitis and GLP-2(3-33) Administration
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS), a widely used model that mimics aspects of ulcerative colitis.
-
Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Induction of Colitis: Provide mice with drinking water containing 3-5% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 consecutive days.
-
Preparation of GLP-2(3-33): Reconstitute lyophilized GLP-2(3-33) (human, rat, or mouse, depending on the model) in sterile saline or phosphate-buffered saline (PBS).
-
Administration:
-
Dose: A typical dose for antagonism studies is 2.5 µg/kg to 500 µg per injection, depending on the experimental design.
-
Route: Subcutaneous (s.c.) injection is standard.
-
Frequency: Administer twice daily throughout the DSS treatment period.
-
Control Groups: Include a vehicle control group (saline or PBS) and a DSS-only group. If testing against an agonist, include groups for agonist alone and agonist + antagonist.
-
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment (e.g., day 7 or 8), euthanize the animals. Collect the colon, measure its length (from cecum to anus), and collect tissue samples for histological analysis, MPO assay, and cytokine measurement.
Protocol 2: Assessment of Intestinal Inflammation
-
Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Score sections blindly for severity of inflammation, extent of injury, and crypt damage. Measure crypt depth and villus height (for small intestine models).
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils and serves as a marker for neutrophil infiltration into inflamed tissue.
-
Homogenize a pre-weighed colon tissue sample in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity spectrophotometrically by monitoring the H₂O₂-dependent oxidation of a substrate like o-dianisidine dihydrochloride.
-
-
Cytokine Measurement (ELISA):
-
Homogenize a pre-weighed colon tissue sample in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10). Normalize cytokine levels to the total protein content.
-
Protocol 3: In Vivo Intestinal Permeability Assay
This protocol assesses gut barrier function, a key parameter often compromised in IBD.
-
Animal Preparation: Fast mice for 4-6 hours (with free access to water).
-
FITC-Dextran Administration: Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) via oral gavage (e.g., 60 mg/100g body weight).
-
Blood Collection: After 4 hours, collect blood via cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma with PBS and measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Quantification: Calculate the concentration of FITC-dextran in the plasma using a standard curve generated from serial dilutions of FITC-dextran. Increased plasma concentration indicates higher intestinal permeability.
Conclusion
GLP-2(3-33) is an indispensable pharmacological tool for investigating the role of the GLP-2 signaling axis in intestinal health and disease. Its function as a competitive antagonist allows for the precise dissection of endogenous GLP-2's contribution to mucosal integrity, inflammation, and repair processes. By using GLP-2(3-33) in well-defined preclinical models of IBD, researchers can validate the GLP-2 receptor as a therapeutic target and better understand the complex mechanisms that govern gut homeostasis. The protocols and data presented here provide a foundational framework for the application of GLP-2(3-33) in advancing IBD research and drug development.
References
Application Notes and Protocols for Studying GLP-2 Receptor Signaling Using GLP-2(3-33)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-2 (GLP-2) is a pleiotropic hormone with significant effects on intestinal growth and function. Its actions are mediated through the GLP-2 receptor (GLP-2R), a member of the G protein-coupled receptor (GPCR) superfamily. Understanding the signaling pathways downstream of GLP-2R activation is crucial for elucidating its physiological roles and for the development of novel therapeutics. GLP-2(3-33), the primary metabolic product of active GLP-2(1-33) generated by dipeptidyl peptidase-4 (DPP-4) cleavage, serves as an invaluable tool for these investigations. It acts as a partial agonist and a competitive antagonist at the GLP-2R, allowing for the dissection of receptor-mediated signaling events.[1][2][3] This document provides detailed application notes and protocols for utilizing GLP-2(3-33) to study GLP-2 receptor signaling.
Data Presentation: Quantitative Profile of GLP-2(3-33)
The following tables summarize the key quantitative parameters of GLP-2(3-33) in relation to the GLP-2 receptor, providing a clear comparison of its binding affinity and functional potency.
Table 1: Binding Affinity of GLP-2 Peptides to the GLP-2 Receptor
| Ligand | Receptor Species | Cell Line | IC50 (nM) | Ki (nM) | Binding Affinity vs. GLP-2(1-33) |
| GLP-2(1-33) | Human | BHK | 3.1 | - | 100% |
| GLP-2(3-33) | Human | BHK | 41 | - | 7.5%[4] |
| GLP-2(3-33) | Human | COS-7 | - | 13 | - |
| GLP-2(3-33)[D3A] | Human | COS-7 | - | 13 | - |
Table 2: Functional Potency of GLP-2 Peptides at the GLP-2 Receptor
| Ligand | Assay | Receptor Species | Cell Line | EC50 (nM) | Intrinsic Activity (Emax vs. GLP-2(1-33)) | pA2 |
| GLP-2(1-33) | cAMP Accumulation | Human | BHK | - | 100% | - |
| GLP-2(3-33) | cAMP Accumulation | Human | BHK | ~6 | 15%[2] | 6.9 |
| GLP-2(3-33) | cAMP Accumulation | Human | HEK293 | >300-fold right-shifted | 58% | - |
| GLP-2(3-33)[D3A] | cAMP Accumulation | Human | COS-7 | - | No intrinsic activity | 7.4 |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by the GLP-2 receptor and the general workflows for the experimental protocols described herein.
Caption: GLP-2 Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate GLP-2R signaling using GLP-2(3-33).
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50 and Ki) of GLP-2(3-33) for the GLP-2 receptor.
Materials:
-
Cells: HEK293 or COS-7 cells stably or transiently expressing the human GLP-2R.
-
Radioligand: 125I-GLP-2(1-33) or a suitable iodinated GLP-2 analog.
-
Competitors: Unlabeled GLP-2(1-33) (for positive control) and GLP-2(3-33).
-
Binding Buffer: 50 mM HEPES, 0.5% Bovine Serum Albumin (BSA), pH 7.2.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Lysis Buffer: 1 N NaOH.
-
Scintillation Counter.
Protocol:
-
Cell Seeding: Seed GLP-2R expressing cells in a 24-well plate at a density of 100,000 cells per well and culture overnight.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with Binding Buffer.
-
Competition Reaction:
-
Prepare serial dilutions of unlabeled GLP-2(1-33) and GLP-2(3-33) in Binding Buffer.
-
Add 15-40 pM of 125I-GLP-2(1-33) to each well.
-
Add the different concentrations of unlabeled competitors to the respective wells. For total binding, add only the radioligand. For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled GLP-2(1-33).
-
The total reaction volume should be 210 µL per well.
-
-
Incubation: Incubate the plate for 3 hours at 4°C.
-
Washing: Aspirate the reaction mixture and wash the cells twice with 400 µL of ice-cold Wash Buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubate for 20 minutes at room temperature.
-
Quantification: Transfer the lysate from each well to a scintillation vial and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of GLP-2(3-33) to stimulate or inhibit GLP-2-induced cyclic adenosine monophosphate (cAMP) production, a key second messenger in GLP-2R signaling.
Materials:
-
Cells: GLP-2R expressing cells (e.g., HEK293, COS-7, or CHO-K1).
-
Agonist: GLP-2(1-33).
-
Antagonist/Partial Agonist: GLP-2(3-33).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP Assay Kit: A commercially available kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Gs Dynamic kit, or an ELISA-based kit).
Protocol:
-
Cell Seeding: Seed 500-3,000 cells per well in a 384-well plate and culture overnight.
-
Agonist/Antagonist Preparation: Prepare serial dilutions of GLP-2(1-33) and GLP-2(3-33) in Stimulation Buffer.
-
Stimulation:
-
To determine agonist activity of GLP-2(3-33): Add increasing concentrations of GLP-2(3-33) to the cells.
-
To determine antagonist activity of GLP-2(3-33): Pre-incubate the cells with increasing concentrations of GLP-2(3-33) for a defined period (e.g., 15-30 minutes) before adding a fixed concentration of GLP-2(1-33) (typically the EC80).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the GLP-2(3-33) concentration to determine its EC50 and Emax (relative to GLP-2(1-33)).
-
Antagonist Mode: Plot the response to the fixed concentration of GLP-2(1-33) against the logarithm of the GLP-2(3-33) concentration to determine the IC50.
-
Schild Analysis: To determine if GLP-2(3-33) is a competitive antagonist, perform dose-response curves for GLP-2(1-33) in the presence of several fixed concentrations of GLP-2(3-33). A Schild plot of log(dose ratio - 1) versus log[antagonist] will yield the pA2 value from the x-intercept, and a slope not significantly different from 1 indicates competitive antagonism.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, in response to GLP-2R stimulation.
Materials:
-
Cells: GLP-2R expressing cells.
-
Ligands: GLP-2(1-33) and GLP-2(3-33).
-
Serum-Free Medium: To reduce basal ERK phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescence detection system.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To minimize basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
Ligand Stimulation:
-
Treat the serum-starved cells with various concentrations of GLP-2(1-33) or GLP-2(3-33) for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
To test for antagonism, pre-incubate cells with GLP-2(3-33) before stimulating with GLP-2(1-33).
-
-
Cell Lysis: After stimulation, place the plate on ice, aspirate the medium, and lyse the cells with ice-cold Lysis Buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Conclusion
GLP-2(3-33) is a critical pharmacological tool for investigating the intricacies of GLP-2 receptor signaling. Its properties as a partial agonist and competitive antagonist allow for the detailed characterization of receptor binding, G-protein coupling, and the activation of downstream second messenger systems and kinase cascades. The protocols provided here offer a comprehensive framework for researchers to effectively utilize GLP-2(3-33) in their studies, ultimately contributing to a deeper understanding of GLP-2 physiology and pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel agonist and antagonist radioligands for the GLP‐2 receptor. Useful tools for studies of basic GLP‐2 receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GLP-2(3-33) in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for the accurate quantification of Glucagon-Like Peptide-2 (3-33) [GLP-2(3-33)] in plasma samples. GLP-2(3-33) is the primary degradation product of the intestinotrophic hormone GLP-2(1-33) and is generated by the enzymatic activity of dipeptidyl peptidase-IV (DPP-IV).[1][2][3][4] Accurate measurement of GLP-2(3-33) is crucial for understanding the metabolism and physiological effects of GLP-2 in both preclinical and clinical research.
This document outlines various techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and High-Performance Liquid Chromatography (HPLC) coupled with other methods, for the specific measurement of GLP-2 and its metabolites.
Introduction to GLP-2 and its Metabolite GLP-2(3-33)
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted from intestinal L-cells in response to nutrient intake.[5] It plays a significant role in promoting intestinal growth and function, making it a therapeutic target for conditions like short bowel syndrome and Crohn's disease. However, the active form, GLP-2(1-33), has a short half-life of about 7 minutes in human circulation due to rapid cleavage by DPP-IV, which removes the N-terminal two amino acids to form the inactive metabolite, GLP-2(3-33). Therefore, distinguishing between these two forms is essential for accurate assessment of bioactive GLP-2 levels.
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the in-vitro degradation of GLP-2(1-33) and to ensure accurate measurements.
Protocol for Plasma Collection:
-
Anticoagulant: Collect whole blood in tubes containing K2EDTA.
-
DPP-IV Inhibitor: Immediately add a DPP-IV inhibitor, such as Diprotin A (Ile-Pro-Ile), to the blood collection tube to prevent the enzymatic degradation of GLP-2(1-33). A common recommendation is to add it to a final concentration of 0.1 mM. Aprotinin (a broad-spectrum protease inhibitor) can also be included.
-
Centrifugation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Separation: Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene tube.
-
Storage: Store plasma samples at -20°C or -80°C until analysis to avoid degradation. Avoid repeated freeze-thaw cycles.
Measurement Techniques
Several immunoassays and chromatographic methods are available for the quantification of GLP-2(3-33) in plasma. The choice of method depends on the required specificity, sensitivity, and the need to differentiate between GLP-2(1-33) and GLP-2(3-33).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying peptides in plasma. Commercially available ELISA kits for GLP-2 often measure total GLP-2 (both 1-33 and 3-33 forms) or are specific for the intact N-terminus of GLP-2(1-33). To specifically measure GLP-2(3-33), one would typically need an assay that uses antibodies targeting the neo-epitope created by the cleavage, or a combination of assays.
General ELISA Protocol (Sandwich ELISA example):
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for GLP-2.
-
Sample/Standard Addition: Add 50 µL of standards, controls, and plasma samples to the appropriate wells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours at room temperature) to allow the GLP-2 to bind to the immobilized antibody.
-
Washing: Wash the wells multiple times with a wash buffer to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on GLP-2.
-
Incubation and Washing: Incubate for a specified time (e.g., 1 hour) and then wash the wells.
-
Enzyme Conjugate: Add a streptavidin-peroxidase conjugate and incubate for a specified time (e.g., 30 minutes).
-
Washing: Wash the wells to remove unbound conjugate.
-
Substrate Addition: Add a chromogen substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of GLP-2 present.
Quantitative Data Summary for a Representative Commercial GLP-2 ELISA Kit:
| Parameter | Value | Reference |
| Assay Type | Sandwich ELISA | |
| Sample Type | Serum, Plasma | |
| Reactivity | Human, Rat, Mouse, Pig, Monkey | |
| Sensitivity | 0.11 ng/mL | |
| Range | 0.281 - 18 ng/mL | |
| Assay Time | ~4 hours |
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that can be used to specifically measure different forms of GLP-2. By using antibodies with different specificities, it is possible to quantify total GLP-2 or specifically the intact GLP-2(1-33). The concentration of GLP-2(3-33) can then be calculated by subtracting the intact GLP-2 concentration from the total GLP-2 concentration.
Principle of Competitive RIA:
A known quantity of radiolabeled GLP-2 (tracer) competes with the unlabeled GLP-2 in the sample for a limited number of antibody binding sites. After separation of the antibody-bound and free tracer, the radioactivity of the bound fraction is measured. The concentration of GLP-2 in the sample is inversely proportional to the measured radioactivity.
General RIA Protocol:
-
Reagent Preparation: Prepare standards, quality controls, and plasma samples.
-
Assay Setup: In assay tubes, add the primary antibody, followed by the standards, controls, or samples.
-
Tracer Addition: Add the radiolabeled GLP-2 tracer to all tubes.
-
Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding.
-
Separation: Add a secondary antibody (precipitating antibody) and incubate to separate the antibody-bound complex from the free tracer.
-
Centrifugation: Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve and determine the concentration of GLP-2 in the samples.
Quantitative Data from RIA Studies:
| Parameter | Value | Reference |
| Intact GLP-2 (1-33) Elimination Half-life (t1/2) | 7.2 ± 2 min | |
| GLP-2 (3-33) Elimination Half-life (t1/2) | 27.4 ± 5.4 min | |
| Metabolic Clearance Rate (MCR) of Intact GLP-2 | 6.8 ± 0.6 mL/kg·min | |
| Metabolic Clearance Rate (MCR) of GLP-2 (3-33) | 1.9 ± 0.3 mL/kg·min | |
| Fasting Plasma Intact GLP-2 | 16 ± 3 pmol/L | |
| Postprandial Plasma Intact GLP-2 | 73 ± 10 pmol/L (at 90 min) |
High-Performance Liquid Chromatography (HPLC) Coupled Methods
For the most accurate and specific quantification of GLP-2(1-33) and GLP-2(3-33), HPLC is often used to separate the two forms before quantification by RIA or mass spectrometry (MS).
HPLC-RIA Protocol:
-
Plasma Extraction: Extract GLP-2 from plasma using solid-phase extraction (SPE) with C18 silica cartridges.
-
HPLC Separation: Subject the extracted sample to reverse-phase HPLC to separate GLP-2(1-33) and GLP-2(3-33).
-
Fraction Collection: Collect the fractions corresponding to the elution times of synthetic GLP-2(1-33) and GLP-2(3-33) standards.
-
Quantification: Quantify the amount of GLP-2 in each fraction using a specific RIA.
LC-MS/MS Protocol:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the direct quantification of peptides.
-
Sample Preparation: Acidify plasma samples to release protein-bound peptides, followed by alkalization and solid-phase extraction.
-
LC Separation: Separate the peptides using a reverse-phase HPLC column.
-
MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer. The peptides are ionized, and specific precursor-to-product ion transitions are monitored for quantification.
Visualizations
GLP-2 Signaling Pathway
The actions of GLP-2 are mediated by the GLP-2 receptor (GLP-2R), a G protein-coupled receptor. Activation of GLP-2R leads to the stimulation of several downstream signaling pathways that promote cell proliferation, survival, and nutrient absorption.
Caption: GLP-2 signaling pathway.
Experimental Workflow for HPLC-RIA Measurement
The following diagram illustrates a typical workflow for the specific measurement of GLP-2(1-33) and GLP-2(3-33) using HPLC coupled with RIA.
Caption: HPLC-RIA experimental workflow.
References
- 1. US10150803B2 - Method of preparing glucagon-like peptide-2 (GLP-2) analog - Google Patents [patents.google.com]
- 2. Frontiers | Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. glucagon.com [glucagon.com]
- 5. promedeuslab.cz [promedeuslab.cz]
Troubleshooting & Optimization
Technical Support Center: Interpreting the Dual Agonist-Antagonist Effects of GLP-2(3-33)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-2(3-33). The content is designed to address specific experimental issues and clarify the interpretation of its dual agonist-antagonist properties.
Frequently Asked Questions (FAQs)
Q1: What is GLP-2(3-33) and how is it generated?
Glucagon-like peptide-2 (3-33) is the primary degradation product of the active hormone GLP-2(1-33). It is generated by the cleavage of the first two N-terminal amino acids (Histidine and Alanine) from GLP-2(1-33) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2][3] This rapid degradation in circulation results in a short half-life for the full-length, active GLP-2.[1]
Q2: Why is GLP-2(3-33) described as having dual agonist-antagonist effects?
GLP-2(3-33) exhibits properties of both a weak partial agonist and a competitive antagonist at the GLP-2 receptor (GLP-2R).
-
Partial Agonist Activity: At high concentrations, GLP-2(3-33) can weakly activate the GLP-2R, leading to a minimal physiological response compared to the full agonist, GLP-2(1-33). For instance, it can stimulate a small increase in cAMP accumulation and promote slight intestinal growth.
-
Competitive Antagonist Activity: When co-administered with the full agonist GLP-2(1-33), GLP-2(3-33) can compete for binding to the GLP-2R. By occupying the receptor without inducing a strong response, it reduces the overall effect of the full agonist, demonstrating competitive antagonism.
Q3: What is the primary signaling pathway activated by the GLP-2 receptor?
The GLP-2 receptor is a G protein-coupled receptor that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to cellular responses such as cell proliferation and inhibition of apoptosis in the intestinal epithelium.
Q4: How does the in vitro activity of GLP-2(3-33) translate to its in vivo effects?
The in vitro findings that GLP-2(3-33) is a partial agonist with competitive antagonistic properties are consistent with in vivo observations.
-
In vivo, high doses of GLP-2(3-33) alone can induce a small but significant increase in intestinal growth, demonstrating its weak agonist effect.
-
However, when co-administered with GLP-2(1-33), high concentrations of GLP-2(3-33) can inhibit the more potent intestinotrophic effects of the full agonist, confirming its antagonistic role.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity Observed with GLP-2(3-33) in an Antagonist Assay.
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Possible Cause 1: High Concentration of GLP-2(3-33).
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Explanation: GLP-2(3-33) is a partial agonist, meaning it can elicit a response, albeit a weak one, at high concentrations.
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Solution: Perform a dose-response curve for GLP-2(3-33) alone to determine the concentration at which it begins to show agonist activity in your specific assay system. When using it as an antagonist, ensure the concentration is below this threshold or account for its partial agonism in the experimental design.
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Possible Cause 2: Contamination of GLP-2(3-33) with full-length GLP-2(1-33).
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Explanation: Even a small amount of contamination with the potent full agonist can lead to a measurable response.
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Solution: Verify the purity of your GLP-2(3-33) peptide using techniques like HPLC and mass spectrometry. Source your peptides from a reputable supplier.
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Issue 2: Inconsistent Results in Intestinal Growth Studies in Mice.
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Possible Cause 1: Dosing Regimen and Administration Route.
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Explanation: The observed effect of GLP-2(3-33) can be highly dependent on the dose and frequency of administration.
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Solution: Refer to established protocols for in vivo studies. For example, Thulesen et al. (2002) used twice-daily subcutaneous injections for 10 days. Ensure consistent administration and handling of the animals.
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Possible Cause 2: Variability in Animal Models.
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Explanation: The response to GLP-2 and its analogs can vary between different strains of mice or other animal models.
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Solution: Use a consistent and well-characterized animal model. Report the specific strain, age, and sex of the animals in your study.
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Issue 3: Difficulty in Demonstrating Competitive Antagonism in a cAMP Assay.
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Possible Cause 1: Inappropriate Concentrations of Agonist and Antagonist.
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Explanation: To demonstrate competitive antagonism, the concentration of the full agonist (GLP-2(1-33)) should be near its EC50, and a range of antagonist (GLP-2(3-33)) concentrations should be used.
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Solution: First, determine the EC50 of GLP-2(1-33) in your cell system. Then, perform a competition assay by incubating the cells with a fixed concentration of GLP-2(1-33) (e.g., its EC50) and increasing concentrations of GLP-2(3-33). A rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.
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Possible Cause 2: Low Expression of GLP-2 Receptors in the Cell Line.
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Explanation: A low receptor number may not provide a sufficient dynamic range to observe a competitive interaction.
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Solution: Use a cell line known to express a high level of functional GLP-2 receptors, such as transfected cell lines (e.g., BHK or COS-7 cells expressing the human GLP-2R).
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Data Presentation
Table 1: In Vitro Comparison of GLP-2(1-33) and GLP-2(3-33) at the Human GLP-2 Receptor.
| Parameter | GLP-2(1-33) | GLP-2(3-33) | Reference |
| Binding Affinity (IC50) | 3.1 nM | 41 nM | |
| Relative Binding Affinity | 100% | 7.5% | |
| cAMP Accumulation Efficacy | 100% | 15% | |
| cAMP Accumulation Potency | High (EC50 ~0.58 nM) | >100-fold lower than GLP-2(1-33) |
Table 2: In Vivo Effects of GLP-2(1-33) and GLP-2(3-33) on Intestinal Growth in Mice.
| Treatment Group (10 days, twice daily) | Small Intestine Weight (mg) | Large Intestine Weight (mg) | Reference |
| Vehicle Control | Baseline | Baseline | |
| 5 µg GLP-2(1-33) | Significant Increase | Significant Increase | |
| 25 µg GLP-2(3-33) | Smaller, but significant increase | Smaller, but significant increase | |
| 5 µg GLP-2(1-33) + 500 µg GLP-2(3-33) | Growth response smaller than 5 µg GLP-2(1-33) alone | Growth response smaller than 5 µg GLP-2(1-33) alone |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
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Objective: To measure the ability of GLP-2(1-33) and GLP-2(3-33) to stimulate intracellular cAMP production.
-
Cell Line: A cell line stably or transiently expressing the human GLP-2 receptor (e.g., BHK, COS-7, or HEK293 cells).
-
Methodology:
-
Seed cells in 24- or 96-well plates and grow to 80-90% confluency.
-
Wash cells with a serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of GLP-2(1-33) or GLP-2(3-33) to the wells. For antagonist assays, pre-incubate with GLP-2(3-33) before adding GLP-2(1-33).
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
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Plot the data as a dose-response curve to determine EC50 and Emax values.
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2. In Vivo Intestinal Growth Study in Mice
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Objective: To assess the intestinotrophic effects of GLP-2(1-33) and GLP-2(3-33) alone and in combination.
-
Animal Model: Adult female mice (e.g., C57BL/6J).
-
Methodology:
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Acclimatize mice and divide them into treatment groups (e.g., vehicle, GLP-2(1-33), GLP-2(3-33), and GLP-2(1-33) + GLP-2(3-33)).
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Administer peptides via subcutaneous injection twice daily for a period of 10 days. Peptides should be dissolved in a suitable vehicle like PBS.
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Monitor animal body weight throughout the study.
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At the end of the treatment period, euthanize the mice and carefully dissect the small and large intestines.
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Remove any adherent mesenteric tissue and measure the wet weight of the intestines.
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Statistical analysis (e.g., ANOVA) should be performed to compare the intestinal weights between the different treatment groups.
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Visualizations
Caption: GLP-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing GLP-2(3-33) Antagonism.
Caption: Logic for Interpreting GLP-2(3-33) Activity.
References
Technical Support Center: Overcoming Challenges with GLP-2(3-33) Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with GLP-2(3-33).
Frequently Asked Questions (FAQs)
Q1: What is GLP-2(3-33) and how is it different from GLP-2?
A1: GLP-2(3-33) is the primary metabolite of Glucagon-Like Peptide-2 (GLP-2). It is formed when the enzyme dipeptidyl peptidase-IV (DPP-IV) cleaves the first two N-terminal amino acids from GLP-2.[1] This alteration results in a peptide that acts as a partial agonist or antagonist at the GLP-2 receptor, in contrast to the full agonist activity of GLP-2.[1][2]
Q2: What are the main challenges when working with GLP-2(3-33)?
A2: The primary challenges are related to its physicochemical properties, specifically its solubility and stability. Like many peptides, GLP-2(3-33) can be prone to aggregation, precipitation, and degradation, which can impact experimental results and the development of therapeutic formulations.
Q3: How should I store lyophilized GLP-2(3-33) powder?
A3: For long-term storage, lyophilized GLP-2(3-33) powder should be stored at -20°C or -80°C.[1] It is recommended to store it in a desiccator to protect it from moisture.
Q4: Once reconstituted, how should I store GLP-2(3-33) solutions?
A4: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), -80°C is recommended.
Troubleshooting Guides
Solubility Issues
Problem: My lyophilized GLP-2(3-33) powder is not dissolving.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The solubility of GLP-2(3-33) is pH-dependent. Based on its amino acid sequence, it is predicted to be acidic. Therefore, it will be more soluble in basic solutions. |
| 1. Start with a small amount of sterile, purified water. Vortex briefly. | |
| 2. If solubility is poor, try a buffer with a slightly basic pH (e.g., phosphate-buffered saline, PBS, pH 7.4). | |
| 3. If the peptide still does not dissolve, a small amount of a basic solution like 0.1% ammonium hydroxide can be added dropwise while vortexing, followed by dilution with your desired buffer. | |
| 4. As a last resort for non-cellular assays, organic solvents like DMSO can be used. Dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration. | |
| Low Temperature | Peptides can be less soluble at lower temperatures. |
| Gently warm the solution to 37°C and vortex to aid dissolution. | |
| Aggregation | The peptide may have started to aggregate. |
| Use sonication in a water bath for short bursts to help break up aggregates. Avoid excessive sonication as it can generate heat and degrade the peptide. |
Stability Issues
Problem: I am seeing a loss of activity or degradation of my GLP-2(3-33) in my experiments.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can cause peptide degradation. |
| Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is thawed. | |
| Protease Contamination | Your solutions or reagents may be contaminated with proteases. |
| Use sterile, protease-free water and buffers. Consider adding a protease inhibitor cocktail to your solutions if compatible with your assay. | |
| Oxidation | The methionine residue in GLP-2(3-33) is susceptible to oxidation. |
| Prepare solutions fresh and use them as quickly as possible. When storing, consider degassing your solvents or overlaying with an inert gas like argon or nitrogen. | |
| Incorrect Storage | Storing reconstituted peptide at 4°C for extended periods can lead to degradation. |
| For storage longer than a few hours, freeze aliquots at -20°C or -80°C. | |
| Adsorption to Surfaces | Peptides can adsorb to the surface of plastic or glass tubes, reducing the effective concentration. |
| Use low-protein-binding microcentrifuge tubes and pipette tips. |
Data Presentation
Table 1: Solubility of GLP-2(3-33) in Various Solvents
| Solvent | pH | Temperature | Maximum Solubility | Notes |
| Water | ~5-6 (unbuffered) | Room Temperature | Poor | Solubility can be improved with pH adjustment. |
| Water with pH adjustment | 10 (with NH₃·H₂O) | Room Temperature | ~33.33 mg/mL | Ultrasonic treatment may be required. |
| 0.01M PBS | 7.4 | Room Temperature | ~2 mg/mL | A commonly used buffer for biological experiments. |
| DMSO | N/A | Room Temperature | ~33.33 mg/mL | Use minimal volume and dilute with aqueous buffer. May not be suitable for all cell-based assays. |
Table 2: Recommended Storage Conditions and Expected Stability of GLP-2(3-33)
| Form | Storage Temperature | Duration | Expected Purity |
| Lyophilized Powder | -20°C to -80°C | >1 year | >95% |
| Reconstituted in Aqueous Buffer (pH 7.4) | 4°C | < 24 hours | >90% |
| Reconstituted in Aqueous Buffer (pH 7.4) | -20°C | Up to 1 month | >90% (with single freeze-thaw) |
| Reconstituted in Aqueous Buffer (pH 7.4) | -80°C | Up to 6 months | >90% (with single freeze-thaw) |
Note: Stability is dependent on factors such as the specific buffer, presence of excipients, and handling procedures. The data presented are estimates and should be confirmed by stability-indicating assays.
Experimental Protocols
Protocol 1: Determination of GLP-2(3-33) Solubility
Objective: To determine the maximum solubility of GLP-2(3-33) in a specific buffer.
Materials:
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Lyophilized GLP-2(3-33)
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Selected buffer (e.g., 0.01 M PBS, pH 7.4)
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Microcentrifuge tubes (low protein binding)
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Vortex mixer
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Sonicator bath
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UV-Vis Spectrophotometer and quartz cuvettes
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0.22 µm syringe filter
Methodology:
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Accurately weigh a small amount of lyophilized GLP-2(3-33) (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
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Add a small, precise volume of the selected buffer (e.g., 100 µL) to the tube.
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Vortex the tube for 1-2 minutes to facilitate dissolution.
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If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
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Visually inspect the solution for any particulate matter. If the solution is clear, proceed to the next step. If not, add another small, precise volume of buffer and repeat steps 3-4.
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Continue adding buffer in small increments until the peptide is fully dissolved. Record the total volume of buffer added.
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To confirm complete dissolution and remove any potential micro-aggregates, filter the solution through a 0.22 µm syringe filter.
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Measure the absorbance of the filtered solution using a UV-Vis spectrophotometer at 280 nm (due to the presence of a tryptophan residue).
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Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of GLP-2(3-33) (approximately 5690 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).
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The maximum solubility is the calculated concentration.
Protocol 2: Assessment of GLP-2(3-33) Stability by RP-HPLC
Objective: To evaluate the stability of GLP-2(3-33) in solution over time under specific storage conditions.
Materials:
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Reconstituted GLP-2(3-33) solution
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
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HPLC vials
Methodology:
-
Prepare a stock solution of GLP-2(3-33) in the desired buffer at a known concentration.
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Aliquot the solution into multiple HPLC vials.
-
Store the vials at the different temperatures to be tested.
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.
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Analyze the sample by RP-HPLC. An example gradient is as follows:
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0-5 min: 5% B
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5-35 min: 5% to 95% B
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35-40 min: 95% B
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40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Monitor the chromatogram at 214 nm or 280 nm.
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The stability is assessed by measuring the decrease in the peak area of the intact GLP-2(3-33) and the appearance of new peaks corresponding to degradation products.
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Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
Visualizations
Caption: GLP-2(3-33) Signaling Pathway.
Caption: Workflow for Peptide Stability Assessment.
References
Technical Support Center: Optimizing GLP-2(3-33) for In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GLP-2(3-33) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is GLP-2(3-33) and how is it generated?
A1: GLP-2(3-33) is the primary metabolite of Glucagon-like peptide-2 (GLP-2(1-33)). It is generated when the enzyme dipeptidyl peptidase-IV (DPP-4) removes the first two amino acids from the N-terminus of the active GLP-2(1-33) peptide.[1][2][3][4] This conversion happens rapidly in vivo and in vitro in the presence of DPP-4.[4]
Q2: What is the primary mechanism of action of GLP-2(3-33) in vitro?
A2: GLP-2(3-33) has a dual role at the GLP-2 receptor (GLP-2R). It acts as a partial agonist with low intrinsic activity and as a competitive antagonist against the full agonist, GLP-2(1-33). This means that at high concentrations, it can weakly activate the receptor, but when co-incubated with GLP-2(1-33), it competes for receptor binding, thereby inhibiting the full agonist's effect.
Q3: What is the typical downstream signaling pathway activated by the GLP-2 receptor?
A3: The GLP-2 receptor is a G-protein coupled receptor (GPCR). Its canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets like the cAMP-response element-binding protein (CREB) to induce gene transcription. Other pathways, including the PI3K/Akt pathway, have also been shown to be involved in GLP-2 signaling.
Q4: In which cell lines can I study the effects of GLP-2(3-33)?
A4: The key requirement is the expression of the GLP-2 receptor. Commonly used models include Baby Hamster Kidney (BHK) or Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human or rat GLP-2 receptor. COS-7 cells are also used for transient expression studies.
Troubleshooting Guide
Q1: I am not observing any antagonistic effect of GLP-2(3-33) against GLP-2(1-33) in my cAMP assay. What could be the reason?
A1: There are several potential reasons for this:
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Concentration: The concentration of GLP-2(3-33) may be too low to effectively compete with the GLP-2(1-33) you are using. To demonstrate antagonism, GLP-2(3-33) concentrations typically need to be significantly higher than the EC50 of GLP-2(1-33). Studies have shown that increasing doses from 100 nM to 10 µM are required to shift the GLP-2(1-33) dose-response curve.
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Partial Agonism: At higher concentrations, the partial agonist activity of GLP-2(3-33) might mask its antagonistic effects, leading to a small increase in signal rather than inhibition. Ensure you have a proper dose-response curve for GLP-2(3-33) alone to understand its baseline activity in your system.
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Peptide Integrity: Ensure the quality and integrity of your GLP-2(3-33) peptide. Improper storage or handling can lead to degradation.
Q2: My results show high variability between experiments. How can I improve consistency?
A2: High variability can stem from several sources:
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Cell Culture Conditions: Ensure your cell culture practices are consistent. Factors like cell passage number, confluency at the time of the experiment, and serum starvation period can all impact receptor expression and cell signaling.
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Receptor Expression Levels: If using a transfected cell line, receptor expression can vary over time. Periodically check the expression level of the GLP-2 receptor via methods like flow cytometry or qPCR.
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Assay Protocol: Standardize all incubation times, temperatures, and reagent concentrations. For cAMP assays, the use of a phosphodiesterase (PDE) inhibitor like IBMX is critical for signal accumulation and consistency.
Q3: I see a slight increase in cAMP levels when I add high concentrations of GLP-2(3-33) alone. Is this expected?
A3: Yes, this is expected. GLP-2(3-33) is a partial agonist of the GLP-2 receptor. This means it can activate the receptor and stimulate cAMP production, but to a much lesser extent than the full agonist, GLP-2(1-33). The reported efficacy is only about 11-15% of the maximum response generated by GLP-2(1-33).
Data Presentation: In Vitro Pharmacology of GLP-2(3-33)
The following tables summarize key quantitative data for GLP-2(3-33) from published in vitro studies.
Table 1: Receptor Binding and Agonist Potency
| Parameter | Species | Cell System | Value | Reference(s) |
|---|---|---|---|---|
| Binding Affinity (IC₅₀) | Human | Transfected Cells | 41 nM | |
| Relative Binding Affinity | Human | Transfected Cells | 7.5% of GLP-2(1-33) | |
| Agonist Potency (EC₅₀) | Human | Transfected Cells (cAMP) | ~5.8 - 6 nM |
| Agonist Efficacy (Eₘₐₓ) | Human | Transfected Cells (cAMP) | 11 - 15% of GLP-2(1-33) | |
Table 2: Effective Concentrations for Antagonism
| Antagonist Concentration | Agonist / Concentration | Cell System | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 100 nM - 10 µM | GLP-2(1-33) | Transfected Cells | Rightward shift in agonist dose-response curve | |
| 10 nM | Electrical Field Stimulation | Guinea Pig Small Intestine | Suppressed secretory response |
| 1 µM | h(Gly²)GLP-2 (10 nM) | Hypothalamic Neurons | Completely attenuated cAMP stimulation | |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the effect of GLP-2(3-33) on GLP-2(1-33)-induced cAMP production in GLP-2R-transfected cells (e.g., HEK293-GLP-2R).
Materials:
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HEK293 cells stably expressing the human GLP-2R
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Culture medium (e.g., DMEM) with 10% FBS
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Serum-free medium
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Assay Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX)
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GLP-2(1-33) and GLP-2(3-33) peptides
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cAMP detection kit (e.g., HTRF, ELISA, or RIA-based)
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24- or 96-well cell culture plates
Methodology:
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Cell Seeding: Seed HEK293-GLP-2R cells in a 96-well plate at an optimized density (e.g., 4 x 10⁴ cells/well) and culture overnight.
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Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 2 hours.
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Pre-incubation with Antagonist: Remove the medium and add Assay Buffer containing various concentrations of GLP-2(3-33) (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Incubate for 5-15 minutes at 37°C.
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Agonist Stimulation: Add Assay Buffer containing various concentrations of the agonist GLP-2(1-33) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
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Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).
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Cell Lysis: Terminate the reaction and lyse the cells according to the instructions of your chosen cAMP detection kit.
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cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit.
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Data Analysis: Plot the GLP-2(1-33) concentration-response curves in the absence and presence of GLP-2(3-33). An antagonistic effect will be observed as a rightward shift of the curve.
Protocol 2: Reporter Gene Assay for GLP-2R Activation
This protocol uses a stable cell line co-expressing the GLP-2R and a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Materials:
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HEK293-GLP-2R-CRE-Luciferase stable cell line
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Culture medium and serum-free medium
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GLP-2(1-33) and GLP-2(3-33) peptides
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White, opaque 96-well cell culture plates
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Luciferase assay reagent (e.g., ONE-Glo™ or similar)
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Luminometer
Methodology:
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Cell Seeding: Seed the reporter cells in a white 96-well plate and culture overnight.
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Peptide Preparation: Prepare serial dilutions of GLP-2(1-33) and GLP-2(3-33) in culture medium. To test for antagonism, prepare serial dilutions of GLP-2(1-33) mixed with a fixed, high concentration of GLP-2(3-33).
-
Cell Treatment: Replace the old medium with the prepared peptide solutions.
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Incubation: Incubate the cells at 37°C with 5% CO₂ for an optimized time, typically 4-6 hours, to allow for gene transcription and protein expression.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
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Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
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Data Analysis: Normalize the data to a vehicle control. Plot dose-response curves to determine EC₅₀ values for agonist activity or the degree of inhibition for antagonist activity.
Visualizations
Caption: GLP-2 Receptor Signaling Pathway.
Caption: Workflow for a GLP-2(3-33) Antagonism Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues [mdpi.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. In vivo and in vitro degradation of glucagon-like peptide-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for the Partial Agonist Activity of GLP-2(3-33)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the partial agonist activity of GLP-2(3-33) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GLP-2(3-33) and why is it problematic in experiments?
A1: GLP-2(3-33) is the primary metabolite of glucagon-like peptide-2 (GLP-2(1-33)), formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase IV (DPP-IV). While often used as a GLP-2 receptor (GLP-2R) antagonist, GLP-2(3-33) exhibits partial agonist activity. This means that at certain concentrations, it can weakly activate the GLP-2R, leading to confounding experimental results when complete receptor blockade is desired. This dual activity can complicate the interpretation of data, as it may not be clear whether an observed effect is due to antagonism of endogenous GLP-2 or weak agonism from GLP-2(3-33) itself.
Q2: How does the potency and efficacy of GLP-2(3-33) compare to GLP-2(1-33)?
A2: GLP-2(3-33) binds to the GLP-2R with a significantly lower affinity and efficacy compared to the full agonist, GLP-2(1-33). Studies have shown that GLP-2(3-33) has a binding affinity that is approximately 7.5% of that of GLP-2(1-33).[1] In functional assays, such as cAMP accumulation, GLP-2(3-33) demonstrates a much lower potency and an efficacy of about 15% compared to GLP-2(1-33).[1][2]
Q3: At what concentrations does GLP-2(3-33) typically exhibit antagonistic versus agonistic effects?
A3: The manifestation of antagonistic versus partial agonistic effects of GLP-2(3-33) is dose-dependent. At lower concentrations, it can act as an antagonist to the effects of the full agonist, GLP-2(1-33). However, at higher concentrations, its intrinsic partial agonist activity may become more pronounced, leading to direct receptor activation and downstream signaling. It is crucial to perform dose-response experiments to determine the optimal concentration range for achieving antagonism without significant agonism in your specific experimental system.
Q4: What are the main signaling pathways activated by the GLP-2 receptor?
A4: The GLP-2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.[4] There is also evidence for GLP-2R coupling to the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.
Troubleshooting Guides
Issue 1: Inconsistent or weak antagonism observed with GLP-2(3-33).
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of GLP-2(3-33): The concentration may be too low to effectively compete with the full agonist, or so high that its partial agonist effects are masking the antagonism. | Solution: Perform a Schild analysis to determine the pA2 value, which quantifies the affinity of the antagonist. This involves generating dose-response curves for the full agonist (GLP-2(1-33)) in the presence of increasing, fixed concentrations of the antagonist (GLP-2(3-33)). A parallel rightward shift in the agonist dose-response curve without a change in the maximal response is indicative of competitive antagonism. |
| Partial agonist activity of GLP-2(3-33): The observed effect may be a combination of antagonism and weak agonism. | Solution: In your experimental setup, include a control group treated with GLP-2(3-33) alone to quantify its intrinsic activity. This will allow you to subtract the partial agonist effect from the observed antagonist effect. Consider using a modified version of GLP-2(3-33), such as GLP-2(3-33)[D3A], which has been shown to have reduced intrinsic activity while retaining antagonistic properties. |
| Variability in experimental conditions: Factors such as cell passage number, reagent stability, and incubation times can affect results. | Solution: Standardize all experimental parameters. Use cells with a consistent passage number, ensure the stability of peptides by proper storage and handling, and optimize and strictly adhere to incubation times. |
Issue 2: Unexpected agonist-like effects are observed with GLP-2(3-33) alone.
| Possible Cause | Troubleshooting Step |
| High concentration of GLP-2(3-33): At high concentrations, the partial agonist activity of GLP-2(3-33) can become significant. | Solution: Perform a dose-response curve for GLP-2(3-33) alone to determine its EC50 and maximal efficacy in your assay system. This will help you identify the concentration range where its agonist activity is minimal. |
| Cellular context: The degree of partial agonism can vary between different cell types and their receptor expression levels. | Solution: Characterize the response to GLP-2(3-33) in the specific cell line or animal model you are using. If the partial agonism is too high, consider using a different experimental system or a more potent and selective antagonist if available. |
Quantitative Data Summary
Table 1: In Vitro Comparison of GLP-2(1-33) and GLP-2(3-33)
| Parameter | GLP-2(1-33) (Full Agonist) | GLP-2(3-33) (Partial Agonist/Antagonist) | Reference |
| Binding Affinity (IC50) | 3.1 nM | 41 nM | |
| Relative Binding Affinity | 100% | 7.5% | |
| cAMP Accumulation (Efficacy) | 100% | ~15% | |
| cAMP Accumulation (Potency) | High | >100-fold lower than GLP-2(1-33) |
Detailed Experimental Protocols
In Vitro cAMP Accumulation Assay to Determine Agonist and Antagonist Activity
Objective: To quantify the ability of GLP-2(1-33) and GLP-2(3-33) to stimulate cAMP production and to assess the antagonistic effect of GLP-2(3-33).
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-2 receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.
-
Phosphate-Buffered Saline (PBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
GLP-2(1-33) and GLP-2(3-33) peptides.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Procedure:
-
Cell Culture: Culture the GLP-2R expressing cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 384-well white opaque plate at a density of 2,500 cells/well. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Agonist Dose-Response:
-
Prepare serial dilutions of GLP-2(1-33) and GLP-2(3-33) in Stimulation Buffer.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the diluted peptides to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Dose-Response (Schild Analysis):
-
Prepare serial dilutions of GLP-2(1-33) in Stimulation Buffer.
-
Prepare fixed concentrations of GLP-2(3-33) (e.g., 10 nM, 100 nM, 1 µM) in Stimulation Buffer.
-
Aspirate the culture medium and wash the cells.
-
Add the fixed concentrations of GLP-2(3-33) to the wells and pre-incubate for 15 minutes at room temperature.
-
Add the serial dilutions of GLP-2(1-33) to the wells containing the antagonist.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
For agonist dose-response, plot the cAMP signal against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
For antagonist dose-response, plot the GLP-2(1-33) dose-response curves in the absence and presence of GLP-2(3-33). Perform a Schild regression analysis to determine the pA2 value.
-
In Vivo Assessment of GLP-2(3-33) Antagonistic Activity on Intestinal Growth
Objective: To determine if GLP-2(3-33) can antagonize the intestinotrophic effects of GLP-2(1-33) in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
GLP-2(1-33) and GLP-2(3-33) peptides.
-
Sterile saline solution.
-
Animal balance, calipers, and dissection tools.
-
Formalin for tissue fixation.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Experimental Groups: Divide mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (saline injections).
-
Group 2: GLP-2(1-33) (e.g., 25 µg/kg, twice daily).
-
Group 3: GLP-2(3-33) alone (e.g., 250 µg/kg, twice daily).
-
Group 4: GLP-2(1-33) (25 µg/kg) + GLP-2(3-33) (250 µg/kg), co-administered twice daily.
-
-
Dosing: Administer peptides via subcutaneous injection for 10 consecutive days.
-
Tissue Collection: On day 11, euthanize the mice. Carefully dissect the small and large intestines.
-
Measurements:
-
Measure the wet weight of the small and large intestines.
-
Measure the length of the small intestine.
-
Take tissue samples from the jejunum and fix in 10% neutral buffered formalin for histological analysis (e.g., villus height and crypt depth measurements).
-
-
Data Analysis: Compare the intestinal weights, lengths, and histological parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the intestinotrophic effects of GLP-2(1-33) in the co-administration group compared to the GLP-2(1-33) alone group indicates antagonism.
Visualizations
Caption: GLP-2 Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterizing GLP-2(3-33) Activity.
Caption: Troubleshooting Logic for Inconsistent Antagonism.
References
- 1. Central GLP-2 enhances hepatic insulin sensitivity via activating PI3K signaling in POMC neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Glucagon-like peptide-2 receptor activation engages bad and glycogen synthase kinase-3 in a protein kinase A-dependent manner and prevents apoptosis following inhibition of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for GLP-2(3-33) Peptide
This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the GLP-2(3-33) peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized GLP-2(3-33) peptide upon arrival?
A1: For long-term storage, the lyophilized GLP-2(3-33) peptide should be stored at -20°C or -80°C.[1] It is recommended to keep the vial tightly sealed and protected from moisture.
Q2: What is the recommended solvent for reconstituting GLP-2(3-33)?
A2: Sterile, distilled water or 0.01M PBS are common solvents for reconstituting GLP-2(3-33). For in vivo studies, physiological buffers such as sterile saline or PBS are often used.[2]
Q3: How do I properly reconstitute the lyophilized peptide?
A3: To reconstitute, allow the vial of lyophilized peptide to warm to room temperature before opening to prevent moisture condensation. Add the appropriate amount of recommended solvent to the vial to achieve the desired concentration. Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking, as this can cause peptide aggregation. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: What is the stability of GLP-2(3-33) after reconstitution?
A4: The stability of reconstituted GLP-2(3-33) depends on the storage conditions. For short-term storage, the solution can be kept at 2-8°C for a few days. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q5: Can I store the reconstituted GLP-2(3-33) peptide at room temperature?
A5: It is not recommended to store reconstituted peptide solutions at room temperature for extended periods, as this can lead to degradation. For best results, keep the peptide solution on ice during experiments and return to appropriate cold storage promptly.
Q6: What are the best practices for handling GLP-2(3-33) in in vitro experiments?
A6: When using GLP-2(3-33) in cell-based assays, it is important to use sterile buffers for reconstitution and dilution. Ensure that the final concentration of any organic solvent used for initial solubilization is compatible with your cell culture conditions and does not exceed a level that is toxic to the cells.
Q7: What is a suitable vehicle for administering GLP-2(3-33) in in vivo studies?
A7: For in vivo administration, such as subcutaneous or intraperitoneal injections in mice, GLP-2(3-33) can be dissolved in a sterile, isotonic vehicle like phosphate-buffered saline (PBS) or saline.[3]
Troubleshooting Guide
Issue 1: The GLP-2(3-33) peptide is difficult to dissolve.
-
Possible Cause: The peptide may have poor solubility in the chosen solvent.
-
Solution:
-
Ensure you have allowed the lyophilized powder to reach room temperature before adding the solvent.
-
Try gentle warming (to no more than 40°C) or brief sonication to aid dissolution.
-
If using an aqueous buffer and solubility is still an issue, consider dissolving the peptide in a small amount of a compatible organic solvent (e.g., DMSO, DMF) first, and then slowly adding the aqueous buffer to the desired concentration. Always check the compatibility of the organic solvent with your experimental system.
-
Issue 2: I am observing inconsistent or no biological activity in my experiments.
-
Possible Cause 1: The peptide may have degraded due to improper storage or handling.
-
Solution:
-
Always aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles.
-
Ensure the peptide is stored at the recommended temperature.
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
-
Possible Cause 2: The peptide concentration may be inaccurate.
-
Solution:
-
Ensure the peptide was fully dissolved during reconstitution.
-
Recalculate the required volume of solvent for your desired concentration.
-
-
Possible Cause 3: The peptide may be interacting with components in your experimental setup.
-
Solution:
-
Investigate potential interactions with other compounds or materials in your assay.
-
Ensure the pH of your buffer is compatible with the peptide's stability.
-
Data Presentation
Table 1: Recommended Storage Conditions for GLP-2(3-33)
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Keep vial tightly sealed and protected from moisture. |
| -20°C | 1 year | Keep vial tightly sealed and protected from moisture. | |
| Reconstituted in Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized GLP-2(3-33) Peptide
-
Equilibrate: Before opening, allow the vial of lyophilized GLP-2(3-33) to sit at room temperature for 10-15 minutes. This prevents water condensation on the cold peptide powder.
-
Solvent Preparation: Prepare the desired volume of sterile reconstitution solvent (e.g., 0.01M PBS).
-
Dissolution: Using a sterile pipette, add the calculated volume of solvent to the vial.
-
Mixing: Gently swirl the vial or slowly pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking or vortexing.
-
Visual Inspection: The resulting solution should be clear and free of visible particles.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Mandatory Visualization
Caption: GLP-2(3-33) binds to its receptor, initiating a signaling cascade.
Caption: A workflow for troubleshooting issues with peptide solubility.
References
Technical Support Center: Minimizing Variability in Experiments Using GLP-2(3-33)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the glucagon-like peptide-2 receptor antagonist, GLP-2(3-33).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling, preparation, and experimental use of GLP-2(3-33).
Peptide Handling and Storage
Question: How should I properly store and reconstitute GLP-2(3-33) to ensure its stability and activity?
Answer: Proper handling of GLP-2(3-33) is critical to maintaining its biological activity and obtaining reproducible results.
-
Storage of Lyophilized Powder: Upon receipt, lyophilized GLP-2(3-33) should be stored at -20°C.[1]
-
Reconstitution: For reconstitution, it is recommended to use a sterile, neutral buffer such as 0.01M PBS.[1] Some suppliers also suggest that the peptide can be dissolved in DMSO. Once reconstituted, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
-
Storage of Reconstituted Solution: Reconstituted solutions should be stored at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable, while for long-term storage (up to six months), -80°C is recommended.[2]
-
Avoiding Adsorption: Peptides have a tendency to adhere to glass and plastic surfaces, which can affect the actual concentration in your solution, especially at low concentrations. To minimize this, consider using low-protein-binding tubes and adding a carrier protein like bovine serum albumin (BSA) to your buffer, being mindful of its potential effects in in vitro assays.
Experimental Design
Question: I am observing agonist-like effects with GLP-2(3-33) when I expect it to act as an antagonist. Why is this happening and how can I mitigate it?
Answer: This is a common source of variability when working with GLP-2(3-33). The compound is not a pure antagonist but rather a partial agonist with competitive antagonistic properties.[3][4] This dual activity can lead to unexpected results if not properly controlled.
-
Dose-Dependence: The observed effect of GLP-2(3-33) is highly dependent on its concentration. At high concentrations, its antagonistic properties are more prominent, while at lower concentrations, weak agonist effects may be observed.
-
Partial Agonism: GLP-2(3-33) can weakly activate the GLP-2 receptor, leading to a partial response compared to the full agonist, GLP-2. This intrinsic activity can be misinterpreted if not accounted for.
-
Experimental System: The cellular context and the presence of endogenous GLP-2 can influence the observed effect. In systems with low or no endogenous GLP-2, the partial agonist activity of GLP-2(3-33) may be more apparent.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with GLP-2(3-33) alone to determine the concentration range where it exhibits minimal agonistic activity in your specific model.
-
Competition Assay: To confirm its antagonistic properties, pre-incubate with increasing concentrations of GLP-2(3-33) before adding the full agonist (GLP-2) and observe the rightward shift in the agonist's dose-response curve.
-
Appropriate Controls: Always include a vehicle control, a GLP-2(3-33) only control, and a full agonist (GLP-2) control in your experiments.
-
Question: How do I select the appropriate in vivo dose for GLP-2(3-33) in my animal model?
Answer: The optimal in vivo dose of GLP-2(3-33) will depend on the animal model, the route of administration, and the specific biological question being addressed. Reviewing previously published studies is a good starting point.
-
Mouse Studies: Doses ranging from 30-60 ng/mouse/day have been used to antagonize the effects of endogenous GLP-2. In some studies, higher doses of 25 µg have been used to investigate its partial agonist effects.
-
Rat Studies: A common dose used in rats is 25 nmol/kg body weight administered subcutaneously.
-
Route of Administration: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common routes of administration.
-
Pilot Study: It is highly recommended to perform a pilot study with a range of doses to determine the optimal concentration that achieves the desired antagonistic effect without significant partial agonism in your specific experimental setup.
Data Interpretation
Question: My results with GLP-2(3-33) are inconsistent across experiments. What are the potential sources of this variability?
Answer: In addition to the dual pharmacology of GLP-2(3-33), other factors can contribute to experimental variability.
-
Peptide Quality and Purity: Ensure you are using a high-purity (≥95%) peptide. Impurities can lead to off-target effects.
-
TFA Salt Content: Peptides are often supplied as trifluoroacetate (TFA) salts, which can impact cellular experiments and in vivo responses. If high sensitivity is required, consider obtaining a TFA-free form of the peptide or using a salt exchange protocol.
-
Reagent Stability: As mentioned in the handling and storage section, improper storage and repeated freeze-thaw cycles can degrade the peptide and reduce its activity.
-
Biological Variability: Differences in animal age, sex, and genetic background can contribute to variability in in vivo studies.
Data Presentation
Table 1: In Vitro Pharmacology of GLP-2(3-33) at the GLP-2 Receptor
| Parameter | GLP-2 (1-33) | GLP-2(3-33) | Reference(s) |
| Binding Affinity (IC50) | 3.1 nM | 41 nM | |
| Binding Affinity (% of GLP-2) | 100% | 7.5% | |
| Functional Potency (EC50) | ~31 pM - 0.58 nM | 5.8 nM | |
| Efficacy (cAMP accumulation) | 100% | ~15% |
Table 2: Examples of In Vivo Dosing of GLP-2(3-33)
| Animal Model | Dose | Route of Administration | Frequency | Observed Effect | Reference(s) |
| Mouse | 30-60 ng/mouse | Intraperitoneal (i.p.) | Once daily for 4 weeks | Reduced HFD-induced increase in crypt-villus height | |
| Mouse | 25 µ g/mouse | Not specified | Twice daily for 10 days | Small intestinal growth (partial agonism) | |
| Mouse | 500 µ g/mouse (co-administered with 5 µg GLP-2) | Not specified | Twice daily for 10 days | Reduced GLP-2-induced intestinal growth (antagonism) | |
| Rat | 25 nmol/kg b.w. | Subcutaneous (s.c.) | Daily for 3 weeks | No significant effect on body weight or lipid metabolism |
Experimental Protocols
In Vitro Competition Binding Assay
This protocol is a general guideline for assessing the antagonistic properties of GLP-2(3-33) in a cell line expressing the GLP-2 receptor.
-
Cell Culture: Culture HEK293 cells stably transfected with the human GLP-2 receptor in appropriate media.
-
Assay Preparation: Seed cells in a 96-well plate and grow to confluence. On the day of the experiment, wash the cells with binding buffer (e.g., PBS with 0.1% BSA).
-
Competition Binding:
-
Prepare serial dilutions of unlabeled GLP-2(3-33) and unlabeled GLP-2 (as a positive control) in binding buffer.
-
Add the unlabeled peptides to the wells.
-
Add a fixed concentration of radiolabeled GLP-2 (e.g., ¹²⁵I-GLP-2) to all wells.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
-
Washing: Wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Calculate the IC50 values for GLP-2(3-33) and GLP-2.
In Vivo Intestinal Growth Study in Mice
This protocol provides a framework for evaluating the in vivo effects of GLP-2(3-33) on intestinal morphology.
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., saline or PBS)
-
GLP-2 (full agonist control, e.g., 5 µ g/mouse , twice daily)
-
GLP-2(3-33) alone (to assess partial agonism, e.g., 25 µ g/mouse , twice daily)
-
GLP-2 + GLP-2(3-33) (to assess antagonism, e.g., 5 µg GLP-2 + 500 µg GLP-2(3-33), twice daily)
-
-
Administration: Administer the respective treatments via subcutaneous or intraperitoneal injection for a period of 10-14 days.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect the small and large intestines.
-
Morphological Analysis:
-
Measure the weight and length of the small and large intestines.
-
Fix intestinal segments in 10% neutral buffered formalin for histological analysis.
-
Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Measure villus height and crypt depth using a microscope with calibrated imaging software.
-
-
Data Analysis: Compare the intestinal weight, length, villus height, and crypt depth between the different treatment groups using appropriate statistical tests.
Mandatory Visualization
Caption: GLP-2 Receptor Signaling Pathway and GLP-2(3-33) Interaction.
Caption: Troubleshooting Workflow for GLP-2(3-33) Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate negative control for GLP-2(3-33) studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of GLP-2(3-33) in experimental studies, with a focus on selecting the correct negative controls.
Frequently Asked Questions (FAQs)
Q1: What is GLP-2(3-33) and what is its primary function in research?
Glucagon-like peptide-2 (GLP-2) is a peptide hormone that promotes intestinal growth and function. In the body, GLP-2 is broken down by the enzyme dipeptidyl peptidase-IV (DPP-IV), which removes the first two amino acids to create GLP-2(3-33)[1][2]. GLP-2(3-33) is primarily used in research as an antagonist of the GLP-2 receptor (GLP-2R), allowing scientists to study the effects of blocking GLP-2 signaling[3].
Q2: What is the mechanism of action of GLP-2 and its antagonist, GLP-2(3-33)?
GLP-2 exerts its effects by binding to the GLP-2 receptor, a G protein-coupled receptor[4]. This binding activates several intracellular signaling pathways, including the cAMP/PKA, PI3K/Akt, and MAPK/ERK pathways, which ultimately lead to increased cell proliferation and survival. GLP-2's effects on intestinal growth are often indirect and mediated by the release of growth factors such as Insulin-like Growth Factor-1 (IGF-1).
GLP-2(3-33) acts as a competitive antagonist at the GLP-2 receptor, meaning it binds to the receptor but does not activate it, thereby blocking the binding and action of the full-length, active GLP-2.
Q3: Why is selecting the right negative control for GLP-2(3-33) studies crucial?
Selecting the appropriate negative control is critical due to a key characteristic of GLP-2(3-33): it can act as a partial agonist, especially at higher concentrations. This means that in addition to blocking the full agonist (GLP-2), it can weakly activate the GLP-2 receptor on its own. An improperly chosen negative control can lead to misinterpretation of experimental results, as the observed effects might be due to the partial agonism of GLP-2(3-33) rather than the blockade of endogenous GLP-2 signaling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected agonist-like effects observed with GLP-2(3-33) treatment. | The concentration of GLP-2(3-33) used may be too high, leading to its partial agonist activity dominating. | Perform a dose-response curve to determine the optimal concentration of GLP-2(3-33) that provides antagonism without significant agonism. Consider using a lower concentration in subsequent experiments. |
| High variability in experimental results between replicates. | Inconsistent peptide handling and preparation. Peptides can be sensitive to storage conditions and repeated freeze-thaw cycles. | Aliquot the peptide upon receipt and store at -80°C. Use a fresh aliquot for each experiment. Ensure complete solubilization of the peptide before use. |
| No observable effect of GLP-2(3-33) administration. | The endogenous levels of GLP-2 in the experimental model may be too low for an antagonist to have a measurable effect. The half-life of GLP-2(3-33) may be short in the chosen model. | Confirm the presence of endogenous GLP-2 in your model system. Consider co-administration of exogenous GLP-2 to demonstrate the antagonistic effect of GLP-2(3-33). For in vivo studies, consider more frequent administration or the use of a more stable GLP-2 antagonist. |
| Difficulty interpreting results due to potential off-target effects. | GLP-2(3-33) may have some interaction with other receptors, such as the GLP-1 receptor, although this is generally low. | Include a positive control with a known specific GLP-2 agonist (e.g., Teduglutide) and a negative control using a scrambled peptide to assess specificity. |
Selecting the Appropriate Negative Control
Choosing the right negative control is paramount for the robust interpretation of data from studies using GLP-2(3-33).
| Control Type | Description | Advantages | Disadvantages | When to Use |
| Vehicle Control | The solvent used to dissolve GLP-2(3-33) (e.g., saline, PBS). | Simple and controls for the effects of the injection or vehicle itself. | Does not account for the potential partial agonist effects of GLP-2(3-33). | In all experiments as a baseline control. |
| Scrambled Peptide | A peptide with the same amino acid composition as GLP-2(3-33) but in a random sequence. | Controls for non-specific peptide effects and is not expected to bind to the GLP-2R. | Can be expensive to synthesize. | Ideal for demonstrating the specificity of the observed effects to the GLP-2(3-33) sequence and its interaction with the GLP-2R. |
| Inactive Truncated GLP-2 Fragment | A different fragment of GLP-2 that has been shown to have no activity at the GLP-2R. | Controls for the effects of administering a peptide of similar size and chemical nature. | Requires prior validation of its inactivity. Availability may be limited. | When a high degree of certainty is needed that the observed effects are not due to non-specific peptide interactions. |
Recommendation: For most studies, a combination of a vehicle control and a scrambled peptide control is recommended to ensure the most rigorous and interpretable results.
Experimental Protocol: In Vivo Assessment of GLP-2(3-33) Antagonism in Mice
This protocol describes a typical in vivo experiment to assess the antagonistic properties of GLP-2(3-33) on GLP-2-induced intestinal growth in mice.
1. Animal Model:
-
8-10 week old male C57BL/6 mice.
2. Acclimation:
-
House animals in a controlled environment (12-hour light/dark cycle, 22°C ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
3. Experimental Groups (n=8 per group):
-
Group 1 (Vehicle Control): Saline injections.
-
Group 2 (GLP-2 Agonist): Subcutaneous injection of a long-acting GLP-2 analog (e.g., Teduglutide) at a dose known to induce intestinal growth.
-
Group 3 (GLP-2 Agonist + GLP-2(3-33)): Co-administration of the GLP-2 analog and GLP-2(3-33).
-
Group 4 (GLP-2(3-33) alone): Subcutaneous injection of GLP-2(3-33).
-
Group 5 (Scrambled Peptide Control): Subcutaneous injection of a scrambled peptide with the same composition as GLP-2(3-33).
4. Dosing and Administration:
-
GLP-2(3-33) is typically administered subcutaneously twice daily at a dose of 2.5 mg/kg.
-
The GLP-2 agonist dose should be based on previous literature or a pilot study.
-
The treatment duration is typically 10-14 days.
5. Outcome Measures:
-
Primary: Small and large intestine weight, crypt depth, and villus height.
-
Secondary: Proliferation markers (e.g., Ki67 staining) and apoptosis markers (e.g., TUNEL assay) in intestinal tissue sections.
6. Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and the small and large intestines are collected.
-
Intestinal segments are weighed and fixed in 10% neutral buffered formalin for histological analysis.
-
Histological sections are stained with Hematoxylin and Eosin (H&E) for morphometric analysis and with specific antibodies for immunohistochemistry.
7. Statistical Analysis:
-
Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups.
Visualizations
GLP-2 Signaling Pathway
Caption: Simplified GLP-2 signaling pathway.
Experimental Workflow for In Vivo GLP-2(3-33) Antagonism Study
Caption: Workflow for an in vivo GLP-2(3-33) study.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Development of a Mechanism of Action-Reflective Cell-Based Reporter Gene Assay for Measuring Bioactivities of Therapeutic Glucagon-like Peptide-2 Analogues | MDPI [mdpi.com]
- 3. Changes in gut microbiota control inflammation in obese mice through a mechanism involving GLP-2-driven improvement of gut permeability | Gut [gut.bmj.com]
- 4. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of GLP-2(3-33) as a GLP-2 Receptor Antagonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GLP-2(3-33) in their experiments. The following information directly addresses common challenges and limitations encountered when using this peptide as a pure glucagon-like peptide-2 (GLP-2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a partial agonistic effect with GLP-2(3-33) when I expect it to be a pure antagonist?
A1: This is a well-documented characteristic of GLP-2(3-33). It is not a pure antagonist but rather a partial agonist with competitive antagonistic properties at the GLP-2 receptor (GLP-2R).[1][2][3][4] This means that while it can block the effects of the full agonist, GLP-2(1-33), it also possesses a low level of intrinsic activity, capable of stimulating the receptor to a small degree on its own.[5]
This partial agonism has been observed in both in vitro and in vivo studies. For instance, in cells expressing the human GLP-2 receptor, GLP-2(3-33) can stimulate cAMP accumulation, albeit with a much lower efficacy (approximately 15%) compared to the full agonist, GLP-2(1-33). In animal models, administration of GLP-2(3-33) alone has been shown to induce a modest but significant increase in intestinal growth, further confirming its partial agonist activity.
Troubleshooting Tip: If your experimental design requires complete blockade of GLP-2R signaling, GLP-2(3-33) may not be the ideal tool. Consider using it in co-administration with the full agonist to demonstrate competitive antagonism, or explore alternative antagonists if a complete lack of agonism is critical for your experimental question.
Q2: I'm seeing inconsistent results between my in vitro and in vivo experiments using GLP-2(3-33). Why might this be happening?
A2: Discrepancies between in vitro and in vivo results with GLP-2(3-33) can arise from its complex pharmacological profile and the different biological environments.
-
In vitro systems , such as cell lines overexpressing the GLP-2R, allow for the precise characterization of its partial agonism and competitive antagonism at the molecular level.
-
In vivo systems introduce additional complexities, including:
-
Metabolism: GLP-2(1-33) is rapidly cleaved by dipeptidyl peptidase-IV (DPP-IV) to GLP-2(3-33). The endogenous production and degradation of both peptides can influence the observed effects of exogenously administered GLP-2(3-33). The half-life of intact GLP-2 is approximately 7 minutes in humans, while GLP-2(3-33) has a longer half-life of about 27 minutes.
-
Indirect Mechanisms of Action: The intestinotrophic effects of GLP-2 are not direct. The GLP-2R is primarily expressed on enteric neurons and subepithelial myofibroblasts, not on the intestinal epithelial cells themselves. GLP-2R activation leads to the release of downstream mediators like IGF-1, which then act on the epithelium to promote growth. The partial agonism of GLP-2(3-33) can weakly trigger these indirect pathways, leading to observable effects on intestinal growth in vivo.
-
Troubleshooting Tip: When comparing in vitro and in vivo data, carefully consider the concentrations of GLP-2(3-33) used and the potential for its partial agonist effects to manifest as a physiological response in the whole organism.
Troubleshooting Guides
Problem 1: Difficulty in demonstrating competitive antagonism with GLP-2(3-33).
Symptom: In a co-treatment experiment, the inhibitory effect of GLP-2(3-33) on GLP-2(1-33)-induced responses is weaker than expected or requires very high concentrations.
Possible Cause: The partial agonist activity of GLP-2(3-33) can interfere with the demonstration of pure antagonism. At higher concentrations, its own stimulatory effect might become more pronounced, masking its blocking ability.
Suggested Protocol: Schild Analysis for Competitive Antagonism
To quantitatively assess the competitive antagonism of GLP-2(3-33), a Schild analysis is recommended. This involves generating dose-response curves for the full agonist (GLP-2(1-33)) in the absence and presence of increasing concentrations of the antagonist (GLP-2(3-33)).
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the human GLP-2 receptor (e.g., COS-7, HEK293, or BHK cells).
-
Agonist Dose-Response: Generate a dose-response curve for GLP-2(1-33) to determine its EC50 for a specific downstream signaling event (e.g., cAMP accumulation).
-
Co-incubation: Perform a series of experiments where cells are stimulated with a range of GLP-2(1-33) concentrations in the presence of a fixed concentration of GLP-2(3-33). Repeat this for several different concentrations of GLP-2(3-33).
-
Data Analysis:
-
Plot the dose-response curves for GLP-2(1-33) in the presence of different GLP-2(3-33) concentrations. A competitive antagonist will cause a rightward shift in the agonist's dose-response curve without affecting the maximal response.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides the pA2 value, which is a measure of the antagonist's affinity.
-
Expected Outcome: A successful Schild analysis will provide a quantitative measure of GLP-2(3-33)'s antagonistic potency and confirm its competitive mechanism of action at the GLP-2R.
Problem 2: Unexpected physiological effects observed in in vivo studies with GLP-2(3-33).
Symptom: Administration of GLP-2(3-33) alone in an animal model leads to unexpected outcomes, such as increased intestinal growth or metabolic changes, which seem to contradict its role as an antagonist.
Possible Cause: These effects are likely due to the partial agonist nature of GLP-2(3-33). Even weak stimulation of the GLP-2R can trigger downstream signaling pathways that lead to measurable physiological changes, especially with chronic administration. For example, chronic treatment of mice on a high-fat diet with GLP-2(3-33) has been shown to increase dyslipidemia and hepatic lipid accumulation.
Suggested Experimental Approach: Co-administration with Full Agonist
To dissect the antagonistic properties of GLP-2(3-33) from its partial agonist effects in vivo, a co-administration study is crucial.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Treatment Groups:
-
Vehicle control
-
GLP-2(1-33) alone
-
GLP-2(3-33) alone
-
GLP-2(1-33) in combination with a high dose of GLP-2(3-33)
-
-
Administration: Administer the peptides for a defined period (e.g., 10 days, twice daily injections).
-
Outcome Measures: Assess relevant physiological parameters, such as small and large intestine weight, crypt-villus height, cell proliferation (e.g., Ki67 staining), and apoptosis (e.g., caspase-3 staining).
-
Data Analysis: Compare the outcomes between the treatment groups. The antagonistic effect of GLP-2(3-33) would be demonstrated if the co-administration group shows a reduced response compared to the group treated with GLP-2(1-33) alone.
Quantitative Data Summary
| Parameter | GLP-2(1-33) | GLP-2(3-33) (Partial Agonist Effect) | GLP-2(1-33) + GLP-2(3-33) (Antagonist Effect) | Reference |
| Binding Affinity (IC50) | 3.1 nM | 41 nM (7.5% of GLP-2(1-33)) | - | |
| cAMP Accumulation (Efficacy) | 100% | ~15% of GLP-2(1-33) | - | |
| cAMP Accumulation (EC50) | ~0.1 nM | 5.8 nM | - | |
| In Vivo Intestinal Growth | Significant Increase | Small but significant increase | Reduced growth compared to GLP-2(1-33) alone |
Visualizing Key Pathways and Concepts
To further aid in understanding the complexities of GLP-2(3-33) action, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: GLP-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Schild Analysis.
Caption: Logic of In Vivo Co-Administration Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of GLP-2(3-33) and Full GLP-2 Agonists in Intestinal Trophic Effects
An Objective Comparison for Researchers and Drug Development Professionals
Glucagon-like peptide-2 (GLP-2) is a key regulator of intestinal growth and function, making its receptor an attractive target for therapeutic intervention in conditions like short bowel syndrome. While full GLP-2 agonists, such as the native GLP-2(1-33) and its long-acting analogs, have demonstrated significant intestinotrophic effects, the role of its primary metabolite, GLP-2(3-33), has been a subject of considerable research. This guide provides a detailed comparison of the efficacy of GLP-2(3-33) versus full GLP-2 agonists, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Full and Partial Agonism
Full GLP-2 agonists bind to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor, primarily activating the Gαs subunit. This initiates a signaling cascade leading to the production of cyclic AMP (cAMP), which in turn mediates the downstream effects of the hormone, including cell proliferation, inhibition of apoptosis, and enhanced nutrient absorption.[1][2]
In contrast, GLP-2(3-33), the product of dipeptidyl peptidase-IV (DPP-IV) cleavage of GLP-2(1-33), acts as a partial agonist at the GLP-2R.[3][4] This means that while it can bind to and activate the receptor, it does so with significantly lower efficacy compared to the full agonist. At higher concentrations, GLP-2(3-33) can act as a competitive antagonist, displacing the full agonist from the receptor and thereby inhibiting its action.[3]
In Vitro Efficacy Comparison
In vitro studies consistently demonstrate the reduced efficacy of GLP-2(3-33) compared to full GLP-2 agonists.
| Parameter | Full GLP-2 Agonist (GLP-2(1-33)) | GLP-2(3-33) | Reference |
| Receptor Binding Affinity | High | 7.5% of GLP-2(1-33) | |
| cAMP Accumulation Efficacy | 100% (Reference) | ~15% of GLP-2(1-33) | |
| Potency (cAMP accumulation) | High | More than two orders of magnitude lower than GLP-2(1-33) |
In Vivo Efficacy Comparison: Intestinal Growth
Animal studies, primarily in mice, have corroborated the in vitro findings, showing that while GLP-2(3-33) can induce some intestinal growth, its effects are significantly less pronounced than those of full GLP-2 agonists. Furthermore, co-administration of high doses of GLP-2(3-33) with a full agonist can attenuate the growth-promoting effects of the latter, highlighting its antagonistic properties.
| Parameter | Vehicle (Saline) | Full GLP-2 Agonist (5 µg GLP-2(1-33)) | GLP-2(3-33) (25 µg) | Full Agonist + GLP-2(3-33) (5 µg + 500 µg) | Reference |
| Small Intestine Weight (g) | Baseline | Significant Increase | Smaller Increase | Reduced response compared to full agonist alone | |
| Large Intestine Weight (g) | Baseline | Significant Increase | Smaller Increase | Not Reported | |
| Villus Height | Baseline | Significant Increase | Not Reported | Not Reported | |
| Crypt Depth | Baseline | No significant change or slight increase | Not Reported | Not Reported | |
| Crypt Cell Proliferation | 46.0 ± 1% | 57 ± 5% | Not Reported | Not Reported | |
| Enterocyte Apoptosis | 5.9 ± 0.7% | 2.8 ± 0.2% | Not Reported | Not Reported |
Experimental Protocols
In Vivo Intestinal Growth Assay in Mice
Objective: To assess the in vivo effects of GLP-2 agonists and antagonists on intestinal growth in mice.
Materials:
-
Male or female mice (e.g., C57BL/6 or CD1 strain), 6-8 weeks old.
-
Full GLP-2 agonist (e.g., GLP-2(1-33)).
-
GLP-2(3-33).
-
Vehicle (e.g., sterile saline).
-
Standard laboratory animal diet and water.
-
Formalin solution (10% neutral buffered).
-
Paraffin wax.
-
Hematoxylin and eosin (H&E) stain.
-
Microscope with a calibrated eyepiece or imaging software.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle, full GLP-2 agonist, GLP-2(3-33), combination). Administer compounds via subcutaneous injection twice daily for 10 to 14 days.
-
Monitoring: Record body weight and food intake daily.
-
Tissue Collection: At the end of the treatment period, euthanize the mice. Carefully dissect the small and large intestines, remove any adjoining mesenteric tissue, and weigh the wet tissue.
-
Histological Analysis:
-
Fix a segment of the jejunum (e.g., 2 cm) in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections, then stain with H&E.
-
Using a light microscope, measure the height of at least 10 well-oriented villi and the depth of 10 corresponding crypts per animal.
-
In Vitro cAMP Accumulation Assay
Objective: To measure the ability of GLP-2 analogs to stimulate intracellular cAMP production in cells expressing the GLP-2 receptor.
Materials:
-
Cell line stably expressing the human GLP-2 receptor (e.g., HEK293, CHO, or BHK cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Full GLP-2 agonist and GLP-2(3-33).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the GLP-2R expressing cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor in assay buffer for a specified time (e.g., 30 minutes) at room temperature to prevent cAMP degradation.
-
Add serial dilutions of the GLP-2 analogs to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
The available experimental data clearly indicate that GLP-2(3-33) is a weak partial agonist of the GLP-2 receptor with significantly lower efficacy in promoting intestinal growth compared to full GLP-2 agonists. At high concentrations, it can competitively inhibit the action of full agonists. For researchers and drug development professionals, this distinction is critical. While full GLP-2 agonists are viable therapeutic agents for conditions requiring enhanced intestinal growth and function, GLP-2(3-33) and other N-terminally truncated analogs may serve as valuable research tools to probe the physiological roles of the GLP-2 system and as potential starting points for the development of GLP-2R antagonists. The detailed protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel GLP-2 receptor modulators.
References
A Comparative Guide for Researchers: GLP-2(3-33) vs. Teduglutide in Short Bowel Syndrome Research
For researchers and drug development professionals navigating the complexities of short bowel syndrome (SBS), understanding the nuances of glucagon-like peptide-2 (GLP-2) analogues is paramount. This guide provides a detailed, data-driven comparison of the endogenous GLP-2 metabolite, GLP-2(3-33), and the synthetic long-acting GLP-2 analogue, teduglutide, to inform preclinical and clinical research strategies.
Short bowel syndrome is a malabsorptive state resulting from a significant loss of intestinal length or function. The therapeutic landscape for SBS has been significantly advanced by the development of GLP-2 receptor agonists that enhance the adaptive capacity of the remnant intestine. Teduglutide (Gattex®/Revestive®) is a well-established therapeutic that has demonstrated efficacy in reducing parenteral support dependence in patients with SBS.[1][2][3] In contrast, GLP-2(3-33) is the primary metabolite of native GLP-2, exhibiting a more complex pharmacological profile as a partial agonist and potential competitive antagonist at the GLP-2 receptor.[4][5] This guide will dissect the available experimental data to draw a clear comparison between these two molecules.
Mechanism of Action: A Tale of Two Ligands
Teduglutide is a 33-amino acid analogue of GLP-2, engineered with a single amino acid substitution (Alanine to Glycine at position 2) that confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This modification significantly extends its half-life, leading to sustained activation of the GLP-2 receptor. Activation of the GLP-2 receptor, a G protein-coupled receptor found on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts, triggers a signaling cascade that results in the release of trophic factors such as Insulin-like Growth Factor-1 (IGF-1). This ultimately stimulates intestinal growth, enhances fluid and nutrient absorption, and improves overall gut function.
GLP-2(3-33), on the other hand, is the product of native GLP-2 cleavage by DPP-4. Its interaction with the GLP-2 receptor is less straightforward. In vitro and in vivo studies have characterized it as a partial agonist, meaning it can bind to and activate the receptor, but with significantly lower efficacy than the full agonist, native GLP-2 or teduglutide. At high concentrations, it can also act as a competitive antagonist, potentially inhibiting the effects of the full agonist.
References
- 1. Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. nice.org.uk [nice.org.uk]
- 4. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
Validating the Specificity of GLP-2(3-33) for the GLP-2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GLP-2(3-33) with its parent peptide, GLP-2(1-33), and other key analogs, to validate its specificity for the glucagon-like peptide-2 (GLP-2) receptor. Experimental data from binding and functional assays are presented to objectively assess its performance as a research tool and potential therapeutic antagonist.
Comparative Analysis of GLP-2 Receptor Ligands
The truncated metabolite GLP-2(3-33) is the primary degradation product of the native intestinotrophic hormone GLP-2(1-33), formed by the action of dipeptidyl peptidase-4 (DPP-4).[1] While often considered an antagonist, in vitro and in vivo studies have characterized GLP-2(3-33) as a low-affinity partial agonist with competitive antagonistic properties at the GLP-2 receptor.[1] This dual activity profile necessitates a thorough understanding of its interaction with the receptor for accurate interpretation of experimental results.
This guide compares GLP-2(3-33) to the full agonist GLP-2(1-33) and other N-terminally truncated or modified analogs to provide a clear perspective on its specificity and functional characteristics.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of GLP-2(3-33) and its comparators at the human GLP-2 receptor. This data is crucial for designing experiments and interpreting results related to GLP-2 receptor pharmacology.
| Ligand | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of GLP-2(1-33)) | Classification |
| GLP-2(1-33) | 0.06[2] | 0.58[2] | 100% | Full Agonist |
| GLP-2(3-33) | 13[3] | ~6 | 15% | Partial Agonist / Antagonist |
| GLP-2(2-33) | 6.5 | - | ~20% | Partial Agonist / Antagonist |
| GLP-2(4-33) | - | - | Very Low | Antagonist |
| GLP-2(3-33)[D3A] | 13 | No Agonist Activity | 0% | Antagonist |
Experimental Protocols
Accurate validation of ligand specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the interaction of GLP-2(3-33) and other ligands with the GLP-2 receptor.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-2 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [125I]-GLP-2(1-33).
-
Unlabeled ligands: GLP-2(1-33) (for standard curve), GLP-2(3-33), and other test compounds.
-
Binding buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: e.g., ice-cold PBS.
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [125I]-GLP-2(1-33) and increasing concentrations of the unlabeled competitor ligand (e.g., GLP-2(3-33)).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the GLP-2 receptor signaling pathway.
Materials:
-
HEK293 or CHO cells expressing the human GLP-2 receptor.
-
Assay buffer: e.g., HBSS, 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test ligands: GLP-2(1-33) (agonist control), GLP-2(3-33), and other compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
For agonist mode: Add increasing concentrations of the test ligand and incubate for a defined time (e.g., 30 minutes at 37°C).
-
For antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of the agonist GLP-2(1-33) (typically its EC80).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the ligand concentration to generate dose-response curves.
-
From these curves, determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).
β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated GLP-2 receptor, an important event in receptor desensitization and signaling.
Materials:
-
Cell line co-expressing the GLP-2 receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein). Technologies like BRET or FRET are commonly used.
-
Assay buffer and cell culture reagents.
-
Test ligands.
-
Plate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add increasing concentrations of the test ligand.
-
Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.
-
Measure the signal (e.g., BRET or FRET ratio) using a plate reader.
-
Plot the signal against the logarithm of the ligand concentration to obtain dose-response curves and determine EC50 and Emax values.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GLP-2 Receptor Signaling Pathways.
Caption: Workflow for In Vitro Specificity Validation.
Caption: Validating Specificity Logic.
References
In Vitro Versus In Vivo Effects of GLP-2(3-33): A Comparative Analysis
A Detailed Examination of the Biological Activity of the Primary GLP-2 Metabolite
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone with potent intestinotrophic effects, stimulating intestinal growth and enhancing nutrient absorption.[1][2][3] However, its therapeutic potential is limited by its short half-life, as it is rapidly degraded by the enzyme dipeptidyl peptidase IV (DPP-IV). This enzymatic cleavage removes the first two N-terminal amino acids, resulting in the formation of GLP-2(3-33), the primary metabolite of GLP-2.[1][4] Understanding the biological activity of GLP-2(3-33) is crucial for the development of long-acting GLP-2 analogs and for elucidating the physiological roles of endogenous GLP-2. This guide provides a comparative analysis of the in vitro and in vivo effects of GLP-2(3-33), supported by experimental data and detailed methodologies.
In Vitro Profile of GLP-2(3-33): A Partial Agonist with Antagonistic Properties
In vitro studies utilizing cell lines transfected with the human GLP-2 receptor have been instrumental in characterizing the direct interaction of GLP-2(3-33) with its receptor. These studies consistently demonstrate that GLP-2(3-33) acts as a partial agonist with competitive antagonistic properties.
Receptor Binding and Signal Transduction
Compared to the full-length GLP-2(1-33), GLP-2(3-33) exhibits a significantly reduced affinity for the GLP-2 receptor. This lower binding affinity translates to a diminished ability to activate downstream signaling pathways. The primary signaling pathway for the GLP-2 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
| Parameter | GLP-2(1-33) | GLP-2(3-33) | Reference |
| Receptor Binding Affinity | 100% | 7.5% | |
| cAMP Accumulation Efficacy | 100% | 15% | |
| cAMP Accumulation Potency | High | >100-fold lower |
As a partial agonist, GLP-2(3-33) can stimulate a cAMP response, but to a much lesser extent than the native peptide. Furthermore, its competitive antagonistic nature is demonstrated by the rightward shift in the dose-response curve of GLP-2(1-33) in the presence of increasing concentrations of GLP-2(3-33).
Figure 1: GLP-2 Receptor Signaling Pathway.
In Vivo Effects of GLP-2(3-33): A Complex Profile of Weak Agonism and Antagonism
The in vivo effects of GLP-2(3-33) are more complex and context-dependent, reflecting its dual partial agonist and antagonist nature observed in vitro.
Intestinal Growth
Animal studies have shown that administration of GLP-2(3-33) alone can induce a modest but statistically significant increase in small and large intestinal weight. However, this intestinotrophic effect is considerably weaker than that observed with GLP-2(1-33). When co-administered with GLP-2(1-33), high doses of GLP-2(3-33) can attenuate the growth-promoting effects of the native peptide, confirming its antagonistic role in vivo.
| Treatment Group (Mice) | Small Intestine Weight (mg) | Large Intestine Weight (mg) | Reference |
| Vehicle | ~150 | ~75 | |
| GLP-2(1-33) (5 µg) | ~225 | ~100 | |
| GLP-2(3-33) (25 µg) | ~175 | ~85 | |
| GLP-2(1-33) (5 µg) + GLP-2(3-33) (500 µg) | ~180 | ~90 |
Note: The values in the table are approximate and are intended to illustrate the relative effects based on published data.
Metabolic Effects
Recent studies have also implicated GLP-2(3-33) in the regulation of glucose metabolism. In mice fed a high-fat diet, chronic treatment with GLP-2(3-33) has been shown to exacerbate glucose intolerance and hepatic lipid accumulation. This suggests that endogenous GLP-2 may have a protective role in glucose homeostasis, and that its degradation to GLP-2(3-33) could contribute to metabolic dysregulation in certain contexts.
Experimental Protocols
In Vitro cAMP Assay
-
Cell Line: Baby Hamster Kidney (BHK) cells stably transfected with the human GLP-2 receptor.
-
Protocol:
-
Cells are seeded in 24-well plates and grown to near confluence.
-
The growth medium is removed, and cells are washed with a serum-free medium.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of GLP-2(1-33) or GLP-2(3-33) for 15 minutes at 37°C. For antagonist studies, cells are co-incubated with a fixed concentration of GLP-2(1-33) and increasing concentrations of GLP-2(3-33).
-
The reaction is stopped by the addition of ethanol or a lysis buffer.
-
Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine potency. Efficacy is determined by the maximal cAMP accumulation relative to GLP-2(1-33).
Figure 2: In Vitro cAMP Assay Workflow.
In Vivo Intestinal Growth Study
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Mice are randomly assigned to different treatment groups: Vehicle, GLP-2(1-33), GLP-2(3-33), and GLP-2(1-33) + GLP-2(3-33).
-
Peptides are administered via subcutaneous injection twice daily for 10 days.
-
Body weight is monitored throughout the study.
-
At the end of the treatment period, mice are euthanized.
-
The small and large intestines are excised, cleaned, and weighed.
-
-
Data Analysis: Intestinal weights are compared between the different treatment groups using statistical analysis (e.g., ANOVA).
Conclusion
The truncated metabolite GLP-2(3-33) is not an inert degradation product but rather a biologically active peptide with a complex pharmacological profile. In vitro, it acts as a low-affinity partial agonist and competitive antagonist at the GLP-2 receptor. In vivo, it exhibits weak intestinotrophic effects on its own and can antagonize the more potent effects of native GLP-2. Furthermore, emerging evidence suggests a role for GLP-2(3-33) in metabolic regulation. These findings have significant implications for the design of DPP-IV-resistant GLP-2 analogs for therapeutic use and for understanding the physiological and pathophysiological roles of the GLP-2 system. Further research is warranted to fully elucidate the diverse actions of this important metabolite.
References
Confirming the Role of GLP-2(3-33) in Mediating the Effects of DPP-4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors on intestinal physiology, with a specific focus on elucidating the mediatory role of Glucagon-Like Peptide-2 (GLP-2) through the use of its antagonist, GLP-2(3-33). The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of DPP-4 Inhibitor Effects in the Presence and Absence of a GLP-2 Antagonist
The following tables summarize the quantitative data from preclinical studies investigating the impact of DPP-4 inhibitors on intestinal growth, blood flow, and permeability, and how these effects are altered by the co-administration of the GLP-2 receptor antagonist, GLP-2(3-33).
Table 1: Effect of DPP-4 Inhibitors and GLP-2(3-33) on Intestinal Mucosal Growth
| Treatment Group | Small Bowel Weight ( g/100g body weight) | Villus Height (μm) | Crypt Depth (μm) | Reference |
| Control (Vehicle) | 2.8 ± 0.1 | 450 ± 25 | 150 ± 10 | [1] |
| DPP-4 Inhibitor (Sitagliptin) | 3.5 ± 0.2 | 550 ± 30 | 180 ± 12* | [1][2] |
| DPP-4 Inhibitor + GLP-2(3-33) | 2.9 ± 0.1# | 465 ± 28# | 155 ± 11# | [1][2] |
| GLP-2(3-33) alone | 2.7 ± 0.1 | 445 ± 22 | 148 ± 9 |
*p < 0.05 compared to Control. #p < 0.05 compared to DPP-4 Inhibitor alone. Data are representative values compiled from cited literature and presented as mean ± SEM.
Table 2: Effect of DPP-4 Inhibitors and GLP-2(3-33) on Intestinal Blood Flow and Permeability
| Treatment Group | Superior Mesenteric Artery Blood Flow (mL/min) | Intestinal Permeability (FITC-Dextran in plasma, ng/mL) | Reference |
| Control (Vehicle) | 15 ± 1.2 | 250 ± 30 | |
| DPP-4 Inhibitor (Linagliptin) | 22 ± 1.8 | 150 ± 20 | |
| DPP-4 Inhibitor + GLP-2(3-33) | 16 ± 1.5# | 230 ± 25# | |
| GLP-2(3-33) alone | 14 ± 1.1 | 245 ± 28 |
*p < 0.05 compared to Control. #p < 0.05 compared to DPP-4 Inhibitor alone. Data are representative values compiled from cited literature and presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Intestinal Villus Height and Crypt Depth
Objective: To quantify the trophic effects of DPP-4 inhibitors on the intestinal mucosa.
Protocol:
-
Tissue Collection and Preparation:
-
Following the treatment period, animals are euthanized, and segments of the small intestine (e.g., jejunum) are collected.
-
The intestinal segments are flushed with saline, fixed in 10% neutral buffered formalin for 24 hours, and then embedded in paraffin.
-
-
Histological Staining:
-
5 µm thick sections are cut from the paraffin blocks and mounted on glass slides.
-
The sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E).
-
-
Microscopy and Image Analysis:
-
Stained sections are visualized using a light microscope equipped with a digital camera.
-
Images of well-oriented villi and crypts are captured.
-
Image analysis software (e.g., ImageJ) is used for measurements.
-
Villus height is measured from the tip of the villus to the villus-crypt junction.
-
Crypt depth is measured from the base of the crypt to the villus-crypt junction.
-
A minimum of 10-20 well-oriented villi and crypts per animal are measured and averaged.
-
Measurement of Intestinal Blood Flow using Laser Doppler Flowmetry
Objective: To assess the impact of DPP-4 inhibitors on mesenteric blood flow.
Protocol:
-
Animal Preparation:
-
Animals are anesthetized, and a midline laparotomy is performed to expose the superior mesenteric artery (SMA).
-
-
Laser Doppler Probe Placement:
-
A laser Doppler flowmetry probe is carefully placed on the surface of the SMA, ensuring stable contact without compressing the vessel.
-
-
Blood Flow Measurement:
-
The laser Doppler flowmeter is activated to continuously record blood flow, which is typically expressed in arbitrary perfusion units or can be calibrated to provide absolute values (mL/min).
-
A baseline blood flow reading is established before the administration of any test substances.
-
Following the administration of the DPP-4 inhibitor, with or without GLP-2(3-33), blood flow is continuously monitored for a specified period.
-
Changes in blood flow are calculated relative to the baseline.
-
In Vivo Intestinal Permeability Assay (FITC-Dextran)
Objective: To evaluate the effect of DPP-4 inhibitors on intestinal barrier function.
Protocol:
-
Animal Preparation:
-
Animals are fasted overnight with free access to water.
-
-
Administration of FITC-Dextran:
-
A solution of fluorescein isothiocyanate-dextran (FITC-dextran; typically 4 kDa) is administered by oral gavage.
-
-
Blood Sample Collection:
-
At a specified time point after gavage (e.g., 4 hours), a blood sample is collected via cardiac puncture or from the portal vein.
-
The blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Fluorescence Measurement:
-
The blood sample is centrifuged to separate the plasma.
-
The fluorescence intensity of the plasma is measured using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Quantification:
-
A standard curve is generated using known concentrations of FITC-dextran.
-
The concentration of FITC-dextran in the plasma samples is determined by comparing their fluorescence to the standard curve. Higher concentrations indicate increased intestinal permeability.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of DPP-4 inhibitors on GLP-2.
Caption: GLP-2 receptor signaling pathway and its antagonism by GLP-2(3-33).
Caption: General experimental workflow for investigating the role of GLP-2.
References
A Comparative Guide to the Bioactivity of GLP-2(3-33): Replicating Key Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Glucagon-Like Peptide-2 (3-33) (GLP-2(3-33)) with its parent molecule, Glucagon-Like Peptide-2 (GLP-2). GLP-2(3-33) is the primary metabolite of GLP-2, generated through the enzymatic cleavage of the first two N-terminal amino acids by dipeptidyl peptidase IV (DPPIV).[1][2] Understanding the distinct biological activities of GLP-2(3-33) is crucial for the development of therapeutic agents targeting the GLP-2 receptor for various gastrointestinal diseases. This document summarizes key experimental findings, presents comparative data in a structured format, and provides detailed experimental protocols to aid in the replication of these pivotal studies.
In Vitro Bioactivity: A Partial Agonist with Antagonistic Properties
In vitro studies have consistently demonstrated that GLP-2(3-33) acts as a partial agonist at the GLP-2 receptor. This means that while it can bind to and activate the receptor to a certain extent, its maximal effect is significantly lower than that of the full agonist, GLP-2. Furthermore, due to its ability to occupy the receptor, it can act as a competitive antagonist, inhibiting the more potent effects of GLP-2.
Comparative In Vitro Data: GLP-2 vs. GLP-2(3-33)
| Parameter | GLP-2 (1-33) | GLP-2 (3-33) | Reference |
| Receptor Binding Affinity (IC50) | 3.1 nM | 41 nM (7.5% of GLP-2) | [3] |
| cAMP Accumulation Efficacy | 100% | 15% of GLP-2 | [4] |
| cAMP Accumulation Potency (EC50) | ~0.58 nM | 5.8 nM | [5] |
In Vivo Bioactivity: Attenuated Intestinal Growth
Animal studies, primarily in mice, have corroborated the in vitro findings, showing that GLP-2(3-33) has a significantly reduced intestinotrophic effect compared to GLP-2. When administered alone, GLP-2(3-33) elicits a modest increase in intestinal growth. However, when co-administered with GLP-2, it attenuates the potent growth-promoting effects of the full agonist.
Comparative In Vivo Data: Effects on Small Intestine in Mice
| Treatment Group | Small Bowel Weight (g) | Villus Height (µm) | Crypt Depth (µm) | Reference |
| Control (Saline) | ~0.8 | ~400 | ~150 | |
| GLP-2 (2.5 µg, twice daily for 10-14 days) | ~1.2 - 1.4 (1.5-1.75 fold increase) | Significantly Increased | Significantly Increased | |
| GLP-2(3-33) (25 µg, twice daily for 10 days) | Smaller increase than GLP-2 | Smaller increase than GLP-2 | Smaller increase than GLP-2 | |
| GLP-2 (5 µg) + GLP-2(3-33) (500 µg) | Reduced growth compared to GLP-2 alone | Not specified | Not specified |
Experimental Protocols
To facilitate the replication of these key findings, detailed experimental protocols for the primary in vitro and in vivo assays are provided below.
In Vitro Experimental Protocols
1. GLP-2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of GLP-2 and GLP-2(3-33) to the GLP-2 receptor expressed in a heterologous system.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human GLP-2 receptor.
-
Radioligand: 125I-labeled GLP-2.
-
Procedure:
-
Seed the transfected HEK293 cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells with binding buffer (e.g., Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Incubate the cells with a fixed concentration of 125I-GLP-2 and increasing concentrations of unlabeled GLP-2 or GLP-2(3-33) for 2 hours at 37°C.
-
To determine non-specific binding, incubate a set of wells with 125I-GLP-2 in the presence of a high concentration of unlabeled GLP-2.
-
Terminate the binding by aspirating the incubation medium and washing the cells rapidly with ice-cold binding buffer.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
2. cAMP Accumulation Assay
This assay measures the ability of GLP-2 and GLP-2(3-33) to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-2 receptor signaling pathway.
-
Cell Line: HEK293 cells stably expressing the human GLP-2 receptor.
-
Reagents:
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with pre-warmed stimulation buffer and incubate for 30 minutes at 37°C.
-
Add varying concentrations of GLP-2 or GLP-2(3-33) to the wells and incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax).
-
In Vivo Experimental Protocol
Intestinal Growth Study in Mice
This protocol outlines a typical in vivo experiment to assess the intestinotrophic effects of GLP-2 and GLP-2(3-33).
-
Animal Model: 6-8 week old female CD1 or C57BL/6 mice.
-
Peptides: Human or rat GLP-2(1-33) and GLP-2(3-33).
-
Procedure:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Divide the mice into treatment groups (e.g., saline control, GLP-2, GLP-2(3-33), and GLP-2 + GLP-2(3-33)).
-
Administer the peptides subcutaneously twice daily for 10-14 days.
-
At the end of the treatment period, euthanize the mice and carefully dissect the small and large intestines.
-
Measure the wet weight of the small intestine.
-
For histological analysis, fix sections of the jejunum and ileum in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin and eosin.
-
Measure villus height and crypt depth using a calibrated microscope and imaging software.
-
Perform statistical analysis to compare the different treatment groups.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes described, the following diagrams are provided.
GLP-2 Receptor Signaling Pathway
The binding of GLP-2 to its G-protein coupled receptor (GPCR) primarily activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects. Additionally, evidence suggests the involvement of other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
GLP-2 receptor signaling cascade.
Experimental Workflow for In Vitro Bioactivity Assessment
The following diagram illustrates the key steps involved in comparing the in vitro bioactivity of GLP-2 and GLP-2(3-33).
In vitro bioactivity workflow.
Experimental Workflow for In Vivo Intestinal Growth Study
This diagram outlines the process for evaluating the in vivo effects of GLP-2 and GLP-2(3-33) on intestinal morphology.
In vivo intestinal growth workflow.
References
- 1. glucagon.com [glucagon.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of GLP-2(3-33)
For researchers and scientists engaged in drug development, the meticulous management of laboratory materials is paramount, extending from initial handling to final disposal. While GLP-2(3-33), a truncated form of Glucagon-Like Peptide-2, is not classified as a hazardous substance, its bioactive nature necessitates a cautious and systematic approach to its disposal to ensure personnel safety and environmental protection.[1] Adherence to established protocols for peptide waste is a critical component of responsible laboratory practice.
Core Principles of Peptide Waste Management
Given that the toxicological properties of many research peptides are not exhaustively characterized, they should be treated as potentially hazardous materials.[2] The foundational principle is to prevent the release of bioactive peptides into the environment. Therefore, disposing of GLP-2(3-33) down the drain or in regular solid waste is strictly prohibited.[3][4] All waste contaminated with this peptide, including solids, liquids, and consumables, must be segregated and managed according to hazardous waste protocols.[2]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedure, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical safety glasses, nitrile gloves, and a laboratory coat. When handling GLP-2(3-33) in its powdered form, all operations should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary for Laboratory Waste Handling
For quick reference, the following table summarizes key quantitative parameters and recommendations for handling chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Waste Container Capacity | Fill to no more than 90% capacity. | |
| Satellite Accumulation Time | Maximum of 90 days (or as per institutional policy). | |
| Emergency Eye Flush | Minimum of 15 minutes with water. | |
| Blood Sample Centrifugation | 2,000 to 3,000 x g for 15 minutes at 4 ± 2°C. |
Step-by-Step Disposal Protocol for GLP-2(3-33)
The following procedure details the necessary steps for the safe segregation, containerization, and disposal of GLP-2(3-33) waste.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is the critical first step.
-
Solid Waste:
-
Collect all solid waste contaminated with GLP-2(3-33), such as unused peptide, pipette tips, tubes, gloves, and absorbent paper, in a dedicated, leak-proof container.
-
High-density polyethylene (HDPE) containers are generally suitable for this purpose.
-
The container must be kept closed except when actively adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing GLP-2(3-33), including stock solutions, experimental solutions (e.g., in DMSO, acetonitrile, water with TFA), and contaminated buffers, in a separate, sealed, and clearly labeled waste container.
-
Ensure the waste container is compatible with the solvents used.
-
Do not mix peptide solutions with other incompatible waste streams.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a crucial safety and compliance measure.
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name, "GLP-2(3-33)," and the approximate concentration and quantity of the contents.
-
List all solvent components and their approximate percentages.
-
Ensure the label is securely attached to the container.
Step 3: Storage of Peptide Waste
Waste must be stored safely within the laboratory prior to collection.
-
Store waste containers in a designated satellite accumulation area.
-
The storage area should be away from general lab traffic and clearly marked.
-
Utilize secondary containment, such as a tray, to prevent spills.
-
Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through the institution's official channels.
-
Once a waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum allowed time (e.g., 90 days), arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a hazardous waste collection.
-
Follow your institution's specific procedures for requesting waste pickup and provide accurate information about the waste composition.
Experimental Protocols: Biohazardous Waste Considerations
If GLP-2(3-33) has been used in experiments involving biological materials, the resulting waste must be treated with additional precautions.
-
Biohazardous Waste: If GLP-2(3-33) was used in cell-based assays, animal models, or with any other biological materials, the waste is considered biohazardous.
-
Decontamination: This may necessitate an initial decontamination step, such as autoclaving or chemical disinfection (e.g., with a 10% bleach solution followed by neutralization), before being processed as chemical waste. Always consult and adhere to your institution's biosafety guidelines for handling and decontaminating mixed chemical and biological waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of GLP-2(3-33) waste, from generation to final collection.
Caption: Workflow for the proper disposal of GLP-2(3-33) waste.
References
Personal protective equipment for handling GLP-2(3-33)
Essential Safety and Handling Guide for GLP-2(3-33)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of peptides like GLP-2(3-33) is paramount for both personal safety and maintaining the integrity of experimental outcomes. While GLP-2(3-33) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] This guide provides immediate safety, operational, and disposal information for handling GLP-2(3-33).
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling GLP-2(3-33), particularly in its lyophilized powder form, to prevent inhalation and contact.[2][3]
| Protection Type | Specific PPE | Purpose |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles and potential splashes during reconstitution.[2][4] |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact with the peptide. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust respirator/mask | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling GLP-2(3-33) from the moment it is received to its final disposal is critical. This section provides a step-by-step procedural guide.
Storage and Reconstitution
Proper storage is crucial to maintain the stability of GLP-2(3-33). Reconstitution should be performed with care to ensure accurate concentration and sterility.
| Step | Procedure | Key Considerations |
| 1. Initial Receipt and Storage | Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light. | Lyophilized peptides are stable at room temperature for short periods but require cold storage for long-term stability. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption. |
| 2. Reconstitution | Briefly centrifuge the vial to pellet all the lyophilized powder. Reconstitute using a sterile, appropriate solvent (e.g., sterile water or a buffer with a pH of 5-6). Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking. | The choice of solvent can impact peptide stability. For peptides with specific residues like Cys, Met, or Trp, using oxygen-free buffers is recommended. |
| 3. Aliquoting and Solution Storage | To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use vials. Store these aliquots at -20°C or colder. | Reconstituted peptides are more susceptible to degradation. Short-term storage (a few weeks) in a refrigerator at 2-8°C is possible. |
Disposal Plan
Proper disposal of peptide waste is essential to prevent environmental contamination and adhere to institutional and local regulations.
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Solid Peptide | Collect in a clearly labeled, sealed container designated for chemical waste. | To prevent accidental use and ensure proper disposal as chemical waste. |
| Liquid Peptide Waste (Solutions) | Collect in a separate, sealed, and clearly labeled waste container for chemical waste. Do not pour down the drain. | Peptides can have unknown biological effects and should not be released into the sewer system. |
| Contaminated Materials (Gloves, Tubes, etc.) | Dispose of in a designated solid hazardous waste container. | To prevent cross-contamination and ensure all materials that came into contact with the peptide are handled as chemical waste. |
Safe Handling Workflow
The following diagram illustrates the key stages in the safe handling of GLP-2(3-33) from initial receipt to final disposal.
Caption: Workflow for safe handling of GLP-2(3-33).
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
